Kynapcin-28
Description
This compound has been reported in Polyozellus multiplex with data available.
a prolyl endopeptidase inhibitor; isolated from Polyozellus multiplex; structure in first source
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H12O10 |
|---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
3-(5,6-dihydroxy-2-methoxycarbonyl-1-benzofuran-3-yl)-5,6-dihydroxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C19H12O10/c1-27-19(26)17-15(7-3-9(21)11(23)5-13(7)29-17)14-6-2-8(20)10(22)4-12(6)28-16(14)18(24)25/h2-5,20-23H,1H3,(H,24,25) |
InChI Key |
MOXBJFJTLKHZPO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC(=C(C=C2O1)O)O)C3=C(OC4=CC(=C(C=C43)O)O)C(=O)O |
Synonyms |
kynapcin-28 |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: The Mechanism of Action of Kynapcin-28
Notice to the Reader: As of November 2025, publicly available scientific literature and databases contain no specific information on a compound designated "Kynapcin-28." The following guide is based on the available research for a closely related compound, Kynapcin-12 , which may share structural and functional similarities. All data and experimental details presented herein pertain to Kynapcin-12 and should be considered as a potential surrogate for understanding the possible mechanism of action of this compound, pending further research.
Executive Summary
This technical guide provides a comprehensive overview of the known mechanism of action for Kynapcin-12, a p-terphenyl derivative isolated from the mushroom Polyozellus multiplex. The primary molecular target identified for Kynapcin-12 is prolyl endopeptidase (PEP), a serine protease implicated in neurological and inflammatory processes. This document summarizes the inhibitory activity of Kynapcin-12, details the experimental protocols used for its characterization, and visualizes the putative signaling pathway and experimental workflow. This information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of kynapcins.
Introduction to Kynapcins
Kynapcins are a class of naturally occurring p-terphenyl compounds. The only member of this class with a characterized mechanism of action in the scientific literature is Kynapcin-12. Natural products are a rich source of novel pharmacophores, and the unique structure of Kynapcin-12 suggests a potential for development as a therapeutic agent.
Molecular Target and Mechanism of Action
The primary mechanism of action of Kynapcin-12 is the inhibition of prolyl endopeptidase (PEP) .[1] PEP is a cytosolic serine protease that cleaves peptide bonds on the C-terminal side of proline residues. The dysregulation of PEP activity has been linked to various pathological conditions, making it a target for drug discovery.
Signaling Pathway
The precise signaling pathway downstream of PEP inhibition by Kynapcin-12 has not been fully elucidated. However, based on the known functions of PEP, a putative pathway can be proposed. PEP is involved in the metabolism of several neuropeptides and hormones. By inhibiting PEP, Kynapcin-12 could modulate the levels of these signaling molecules, thereby affecting downstream cellular processes.
Caption: Putative signaling pathway of Kynapcin-12 action.
Quantitative Data
The inhibitory potency of Kynapcin-12 against prolyl endopeptidase has been quantified, providing a key metric for its biological activity.
| Compound | Target | IC50 Value | Source |
| Kynapcin-12 | Prolyl Endopeptidase (PEP) | 0.49 µM | [1] |
Table 1: Inhibitory Concentration of Kynapcin-12. The IC50 value represents the concentration of Kynapcin-12 required to inhibit 50% of the prolyl endopeptidase activity.
Experimental Protocols
The characterization of Kynapcin-12's mechanism of action involved its isolation from a natural source followed by enzymatic assays to determine its inhibitory activity.
Isolation of Kynapcin-12
Kynapcin-12 was isolated from the fruiting bodies of the mushroom Polyozellus multiplex. The general workflow for this process is outlined below.
Caption: General workflow for the isolation of Kynapcin-12.
Prolyl Endopeptidase (PEP) Inhibition Assay
The inhibitory activity of Kynapcin-12 against PEP was determined using a spectrophotometric assay.
Principle: The assay measures the enzymatic activity of PEP by monitoring the cleavage of a synthetic substrate, which results in a product that can be quantified by measuring its absorbance at a specific wavelength.
Protocol:
-
Enzyme and Substrate Preparation: A solution of purified prolyl endopeptidase and a solution of a suitable chromogenic substrate (e.g., Z-Gly-Pro-pNA) are prepared in an appropriate buffer.
-
Inhibitor Preparation: Kynapcin-12 is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations.
-
Assay Reaction: The PEP enzyme is pre-incubated with different concentrations of Kynapcin-12 (or vehicle control).
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.
-
Measurement: The increase in absorbance over time, corresponding to the formation of the product, is measured using a spectrophotometer.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The percentage of inhibition is determined relative to the control. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The available evidence strongly indicates that Kynapcin-12 acts as an inhibitor of prolyl endopeptidase. While this provides a foundational understanding of its mechanism of action, further research is required to fully elucidate its biological effects. Future studies should focus on:
-
Target Specificity: Investigating the selectivity of Kynapcin-12 for PEP over other proteases.
-
Cellular Activity: Determining the effects of Kynapcin-12 in cellular models to understand its impact on downstream signaling pathways.
-
In Vivo Efficacy: Evaluating the therapeutic potential of Kynapcin-12 in animal models of diseases where PEP is implicated.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Kynapcin-12, including potentially this compound, to optimize its potency and pharmacokinetic properties.
The exploration of the kynapcin class of compounds holds promise for the development of novel therapeutics, and a thorough understanding of their mechanism of action is the critical first step in this endeavor.
References
Kynapcin-28: A Potent Prolyl Endopeptidase Inhibitor from Polyozellus multiplex
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Kynapcin-28, a novel benzofuran derivative isolated from the edible mushroom Polyozellus multiplex, has emerged as a significant subject of interest in neuropharmacology. This technical guide provides a comprehensive overview of the discovery, origin, and biological activity of this compound, with a particular focus on its potent inhibitory effects against prolyl endopeptidase (PEP), an enzyme implicated in the pathology of neurodegenerative diseases such as Alzheimer's disease. This document details the available quantitative data, outlines key experimental methodologies, and presents putative signaling pathways through which this compound may exert its neuroprotective effects. The information is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutics for neurological disorders.
Discovery and Origin
This compound is a naturally occurring dibenzofuranyl derivative of polyozellin, a compound also found in the mushroom Polyozellus multiplex.[1] This fungus, commonly known as the blue or black chanterelle, grows in mycorrhizal association with coniferous trees in northern and alpine regions.[1][2] Historically, extracts of P. multiplex have been investigated for a variety of medicinal properties, including anti-cancer and neuroprotective activities.[3] The exploration of the chemical constituents of this mushroom led to the isolation and characterization of a series of related compounds, including Kynapcin-12, -13, -24, and -28, all of which exhibit inhibitory activity against prolyl endopeptidase.[1]
Quantitative Data on Biological Activity
This compound has been identified as a potent, non-competitive inhibitor of prolyl endopeptidase (PEP). The key quantitative measure of its inhibitory activity is summarized in the table below.
| Compound | Target Enzyme | Inhibition Type | IC50 Value (µM) |
| This compound | Prolyl Endopeptidase (PEP) | Non-competitive | 0.98 |
Table 1: Inhibitory Activity of this compound against Prolyl Endopeptidase.
Experimental Protocols
Isolation and Purification of this compound from Polyozellus multiplex
The following is a generalized protocol for the isolation and purification of this compound based on methods described for related compounds from P. multiplex.
dot
Caption: Generalized workflow for the isolation and purification of this compound.
Methodology:
-
Extraction: Dried and powdered fruiting bodies of Polyozellus multiplex are extracted with methanol at room temperature. The extraction is typically repeated multiple times to ensure a thorough extraction of the secondary metabolites.
-
Concentration and Partitioning: The methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract. This extract is then suspended in water and partitioned with an organic solvent of intermediate polarity, such as ethyl acetate. The active compounds, including this compound, are expected to partition into the ethyl acetate layer.
-
Chromatographic Separation: The ethyl acetate fraction is subjected to a series of chromatographic techniques for purification.
-
Silica Gel Column Chromatography: The fraction is first separated on a silica gel column using a gradient elution system, for example, a mixture of hexane and ethyl acetate with increasing polarity. Fractions are collected and their activity against prolyl endopeptidase is monitored.
-
Sephadex LH-20 Column Chromatography: The active fractions from the silica gel column are further purified using a Sephadex LH-20 column, which separates compounds based on their size and polarity.
-
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain this compound in high purity is achieved using preparative reverse-phase HPLC.
Prolyl Endopeptidase (PEP) Inhibition Assay
The inhibitory activity of this compound on prolyl endopeptidase is determined using a spectrophotometric or fluorometric assay.
dot
Caption: Workflow for the prolyl endopeptidase (PEP) inhibition assay.
Methodology:
-
Reagents:
-
Prolyl endopeptidase (from a commercial source or purified).
-
Substrate: A chromogenic or fluorogenic substrate such as Z-Gly-Pro-p-nitroanilide (Z-Gly-Pro-pNA) or Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC).
-
Buffer: Tris-HCl or a similar buffer at a physiological pH.
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
A solution of prolyl endopeptidase in the assay buffer is pre-incubated with varying concentrations of this compound for a short period at 37°C.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The increase in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) is monitored over time using a plate reader.
-
-
Data Analysis:
-
The rate of the enzymatic reaction is determined from the linear portion of the progress curve.
-
The percentage of inhibition for each concentration of this compound is calculated relative to a control reaction without the inhibitor.
-
The IC50 value, which is the concentration of the inhibitor required to cause 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Putative Signaling Pathways for Neuroprotection
While the direct signaling pathways modulated by this compound have not been fully elucidated, its potent inhibition of prolyl endopeptidase and the known neuroprotective effects of the related compound polyozellin provide a strong basis for a hypothetical mechanism of action. PEP is involved in the metabolism of neuropeptides and has been implicated in the processing of amyloid precursor protein, a key event in Alzheimer's disease. By inhibiting PEP, this compound may prevent the downstream pathological consequences of aberrant PEP activity.
Furthermore, studies on polyozellin have demonstrated neuroprotective effects against glutamate-induced excitotoxicity in neuronal cells. These effects were attributed to the inhibition of Ca2+ influx and the reduction of reactive oxygen species (ROS) production. Polyozellin was also shown to modulate the expression of key proteins involved in apoptosis, including the pro-apoptotic Bid and the anti-apoptotic Bcl-2, as well as the apoptosis-inducing factor (AIF). It also influenced the phosphorylation of mitogen-activated protein kinases (MAPKs).[3]
Based on this evidence, it is plausible that this compound shares a similar neuroprotective mechanism. The following diagram illustrates a hypothetical signaling pathway.
dot
Caption: Hypothetical neuroprotective signaling pathway of this compound.
Conclusion and Future Directions
This compound, derived from the mushroom Polyozellus multiplex, is a potent non-competitive inhibitor of prolyl endopeptidase. Its discovery and initial characterization highlight its potential as a lead compound for the development of novel therapeutic agents for neurodegenerative diseases. The in-depth technical information provided in this guide serves as a valuable resource for researchers in this field.
Future research should focus on several key areas:
-
Detailed Pharmacokinetics and Pharmacodynamics: Elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a drug candidate.
-
In Vivo Efficacy: Evaluating the efficacy of this compound in animal models of neurodegenerative diseases will be a critical step in validating its therapeutic potential.
-
Mechanism of Action: Further studies are needed to confirm the precise signaling pathways modulated by this compound and to fully understand its neuroprotective mechanism.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound will help to identify the key structural features responsible for its activity and may lead to the development of even more potent and selective inhibitors.
The continued investigation of this compound and related compounds holds significant promise for the advancement of treatments for debilitating neurological disorders.
References
- 1. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The neuroprotector kynurenic acid increases neuronal cell survival through neprilysin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Prolyl Endopeptidase Inhibitory Activity of Kynapcin-28: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kynapcin-28, a novel benzofuran derivative isolated from the mushroom Polyozellus multiplex, has been identified as a potent and selective inhibitor of prolyl endopeptidase (PEP). This enzyme is implicated in the progression of neurodegenerative diseases, such as Alzheimer's, making its inhibitors promising therapeutic candidates. This document provides a comprehensive overview of the quantitative data related to this compound's inhibitory activity, a detailed experimental protocol for assessing this activity, and visualizations of the experimental workflow and the enzyme's role in a key pathological pathway.
Introduction
Prolyl endopeptidase (PEP, EC 3.4.21.26) is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues. It plays a significant role in the metabolism of proline-containing neuropeptides and peptide hormones, thereby influencing various physiological processes. Elevated PEP activity has been observed in patients with Alzheimer's disease, where it is thought to contribute to the processing of amyloid precursor protein. Consequently, the discovery and characterization of potent and specific PEP inhibitors are of significant interest in the development of novel neuroprotective and cognitive-enhancing therapies.
This compound, derived from the mushroom Polyozellus multiplex, has emerged as a noteworthy natural product with potent PEP inhibitory properties.[1] This guide details its inhibitory profile and the methodologies used for its characterization.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against prolyl endopeptidase has been quantitatively assessed and compared with its structural analog, Kynapcin-13. The data clearly indicates that this compound is a significantly more potent inhibitor.
| Compound | IC50 (µM) | Inhibition Type | Selectivity |
| This compound | 0.98 | Non-competitive | High for PEP over chymotrypsin, trypsin, and elastase |
| Kynapcin-13 | 76.80 | Non-competitive | Not specified |
Experimental Protocols
This section outlines the detailed methodology for determining the prolyl endopeptidase inhibitory activity of this compound.
Materials and Reagents
-
Enzyme: Prolyl endopeptidase from Flavobacterium meningosepticum
-
Substrate: Z-Gly-Pro-p-nitroanilide
-
Inhibitor: this compound
-
Buffer: 10 mM phosphate buffer (pH 7.0)
-
Solvent: 1,4-dioxane (for dissolving substrate and inhibitor)
-
Instrumentation: Spectrophotometer capable of measuring absorbance at 410 nm
Prolyl Endopeptidase (PEP) Inhibition Assay
This colorimetric assay measures the amount of p-nitroanilide released from the substrate Z-Gly-Pro-p-nitroanilide by the enzymatic activity of PEP.
-
Preparation of Reagents:
-
Prepare a 2 mM stock solution of Z-Gly-Pro-p-nitroanilide in 1,4-dioxane.
-
Prepare stock solutions of this compound at various concentrations.
-
Dilute the prolyl endopeptidase enzyme in 10 mM phosphate buffer (pH 7.0) to the desired working concentration.
-
-
Assay Procedure:
-
In a microplate well or cuvette, combine the enzyme solution with the this compound solution (or solvent for control).
-
Pre-incubate the enzyme-inhibitor mixture at 37°C for a specified period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the Z-Gly-Pro-p-nitroanilide substrate solution to the mixture.
-
The final reaction mixture typically contains the enzyme, inhibitor at varying concentrations, and a final substrate concentration of 2 mM in 10 mM phosphate buffer (pH 7.0).
-
Incubate the reaction mixture at 37°C.
-
-
Data Acquisition:
-
Measure the increase in absorbance at 410 nm over time, which corresponds to the release of p-nitroanilide.
-
The rate of reaction is calculated from the linear portion of the absorbance versus time plot.
-
-
Determination of IC50:
-
The percentage of inhibition is calculated for each concentration of this compound using the formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determination of Inhibition Type
The mode of inhibition (e.g., competitive, non-competitive) can be determined through kinetic studies by varying the concentrations of both the substrate and the inhibitor. The data is then graphically analyzed using methods such as the Lineweaver-Burk or Dixon plots. For non-competitive inhibition, as identified for this compound, the following is observed:
-
Lineweaver-Burk Plot: A plot of 1/velocity versus 1/[substrate] for different inhibitor concentrations will yield lines with different slopes that intersect on the x-axis. This indicates that the inhibitor reduces the Vmax of the enzyme without affecting the Km.
-
Dixon Plot: A plot of 1/velocity versus inhibitor concentration at different substrate concentrations will yield lines that intersect at a single point on the x-axis, which corresponds to -Ki.
Visualizations
Experimental Workflow
Caption: Workflow for PEP inhibition assay.
Non-Competitive Inhibition Mechanism
References
Kynapcin-28: A Technical Guide to its Structure, Properties, and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
October 26, 2023 - Kynapcin-28, a novel benzofuran dimer isolated from the mushroom Polyozellus multiplex, has emerged as a potent and selective inhibitor of prolyl endopeptidase (PEP). This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound, with a focus on the experimental data and methodologies relevant to researchers in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound is chemically identified as 5,6,5',6'-tetrahydroxy[3,3']bibenzofuranyl-2,2'-dicarboxylic acid 2'-methyl ester. Its structure was elucidated through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and mass spectrometry.
Physicochemical Properties
To date, detailed public information regarding the specific physicochemical properties of this compound, such as its melting point, appearance, and solubility in various solvents, remains limited in readily accessible literature. As a benzofuran dimer with multiple hydroxyl and carboxylic acid groups, it is predicted to be a polar molecule.
Spectroscopic Data
The structural confirmation of this compound relies on key spectroscopic data. While the original detailed spectral data from the primary literature is not fully available, the following tables summarize the expected and reported spectroscopic characteristics.
Table 1: NMR Spectral Data of this compound
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Data not publicly available in detail. | Expected signals for aromatic protons, a methoxy group, and hydroxyl protons. | Expected signals for aromatic carbons, carbonyl carbons, and a methoxy carbon. |
Table 2: Mass Spectrometry Data of this compound
| Technique | Parameter | Value |
| High-Resolution Mass Spectrometry (HR-MS) | Molecular Formula | C₁₉H₁₄O₁₀ |
| Calculated Mass | Specific m/z value not publicly available. | |
| Observed Mass | Specific m/z value not publicly available. |
Biological Activity: Prolyl Endopeptidase Inhibition
The most significant biological activity of this compound is its potent and non-competitive inhibition of prolyl endopeptidase (PEP).[1] PEP is a serine protease that plays a role in the degradation of proline-containing neuropeptides and peptide hormones, making it a target for the development of drugs for neurodegenerative diseases and other conditions.
Table 3: Inhibitory Activity of this compound against Prolyl Endopeptidase (PEP)
| Compound | IC₅₀ (µM) | Inhibition Type |
| This compound | 0.98 | Non-competitive |
The non-competitive nature of the inhibition suggests that this compound binds to a site on the enzyme that is distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency.
Mechanism of Action: A Visual Representation
The non-competitive inhibition of prolyl endopeptidase by this compound can be conceptually illustrated as follows:
Caption: Non-competitive inhibition of Prolyl Endopeptidase by this compound.
Experimental Protocols
The following sections detail the generalized experimental procedures for the isolation of this compound and the assay used to determine its biological activity. These protocols are based on standard methodologies in natural product chemistry and enzymology.
Isolation of this compound from Polyozellus multiplex
The isolation of this compound involves a multi-step extraction and chromatographic process.
Caption: General workflow for the isolation of this compound.
Detailed Steps:
-
Extraction: The dried and powdered fruiting bodies of Polyozellus multiplex are extracted exhaustively with methanol at room temperature.
-
Concentration: The methanol extract is concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate, to separate compounds based on their polarity. The fraction containing this compound is collected.
-
Column Chromatography: The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to further separate the components.
-
Size-Exclusion Chromatography: Further purification is achieved using a Sephadex LH-20 column with methanol as the eluent.
-
Preparative HPLC: The final purification of this compound is performed by preparative reverse-phase high-performance liquid chromatography (HPLC).
Prolyl Endopeptidase (PEP) Inhibition Assay
The inhibitory activity of this compound against PEP is determined using a spectrophotometric assay with a synthetic substrate.
Principle:
Prolyl endopeptidase cleaves the synthetic substrate, typically N-benzyloxycarbonyl-Gly-Pro-p-nitroanilide (Z-Gly-Pro-pNA), releasing p-nitroaniline. The rate of p-nitroaniline formation is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 410 nm). The inhibitory effect of this compound is quantified by measuring the reduction in the rate of this reaction.
Reagents and Materials:
-
Prolyl endopeptidase (from a commercial source or purified)
-
N-benzyloxycarbonyl-Gly-Pro-p-nitroanilide (Z-Gly-Pro-pNA) as the substrate
-
Tris-HCl buffer (or other suitable buffer) at a physiological pH
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Microplate reader or spectrophotometer
Procedure:
-
Enzyme and Inhibitor Pre-incubation: A solution of prolyl endopeptidase in buffer is pre-incubated with various concentrations of this compound (or vehicle control) for a specific period at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate solution (Z-Gly-Pro-pNA).
-
Measurement: The increase in absorbance at 410 nm is monitored over time.
-
Calculation of Inhibition: The percentage of inhibition is calculated for each concentration of this compound by comparing the reaction rate in the presence of the inhibitor to the rate of the control reaction.
-
IC₅₀ Determination: The IC₅₀ value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
This compound represents a promising natural product with potent and specific inhibitory activity against prolyl endopeptidase. Its unique benzofuran dimer structure makes it an interesting lead compound for the development of new therapeutic agents. Further research is warranted to fully elucidate its detailed physicochemical properties, conduct in-depth structure-activity relationship studies, and explore its therapeutic potential in preclinical models of neurodegenerative and other relevant diseases. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate this intriguing molecule.
References
Kynapcin-28: A Potential Therapeutic Avenue in Neurodegenerative Disease
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's disease, are characterized by the progressive loss of neuronal structure and function. A key pathological hallmark of Alzheimer's is the accumulation of amyloid-beta (Aβ) plaques, which are derived from the proteolytic processing of the amyloid precursor protein (APP).[1] Prolyl endopeptidase (PEP), a cytosolic serine protease, has been implicated in the metabolism of neuropeptides and is considered a potential therapeutic target in neurodegeneration due to its putative role in APP processing.[2][3] Kynapcin-28, a novel benzofuran derivative isolated from the mushroom Polyozellus multiplex, has been identified as a potent and selective inhibitor of prolyl endopeptidase.[4] This technical guide provides a comprehensive overview of the current knowledge on this compound, its biochemical activity, and its therapeutic potential in the context of neurodegeneration.
Biochemical Profile of this compound
This compound is a dimeric benzofuran that has demonstrated significant inhibitory activity against prolyl endopeptidase. The available quantitative data on its in vitro efficacy is summarized in the table below.
| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Mechanism of Inhibition | Source |
| This compound | Prolyl Endopeptidase (PEP) | 0.98 µM | Non-competitive | [4] |
| Kynapcin-13 | Prolyl Endopeptidase (PEP) | 76.80 µM | Non-competitive | [4] |
Table 1: In vitro inhibitory activity of Kynapcins against Prolyl Endopeptidase.
Notably, this compound exhibits high potency and selectivity for PEP, with significantly less inhibition observed against other serine proteases such as chymotrypsin, trypsin, and elastase.[4]
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound are limited in the publicly available literature. However, based on the primary research and general biochemical practices, representative protocols are provided below.
Extraction and Isolation of this compound from Polyozellus multiplex
This protocol describes a general method for the extraction and isolation of benzofuran derivatives from fungal material, adapted from methodologies for similar natural products.
Objective: To extract and purify this compound from the fruiting bodies of Polyozellus multiplex.
Materials:
-
Fruiting bodies of Polyozellus multiplex
-
Methanol
-
Ethyl acetate
-
Silica gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system
-
Solvents for chromatography (e.g., hexane, chloroform, methanol, water)
Procedure:
-
Extraction: The dried and powdered fruiting bodies of Polyozellus multiplex are extracted with methanol at room temperature. The methanolic extract is then concentrated under reduced pressure.
-
Solvent Partitioning: The concentrated methanol extract is suspended in water and partitioned with ethyl acetate. The ethyl acetate fraction, containing compounds of medium polarity like this compound, is collected and dried.
-
Column Chromatography: The crude ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., chloroform-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Size-Exclusion Chromatography: Fractions showing potential PEP inhibitory activity are further purified using Sephadex LH-20 column chromatography with methanol as the eluent to separate compounds based on size.
-
Preparative HPLC: Final purification of this compound is achieved by preparative reverse-phase HPLC to yield the pure compound.
-
Structure Elucidation: The structure of the purified this compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental workflow for the extraction and analysis of this compound.
In Vitro Prolyl Endopeptidase (PEP) Inhibition Assay
This protocol outlines a representative fluorometric assay to determine the inhibitory activity of this compound on PEP.
Objective: To quantify the in vitro inhibition of prolyl endopeptidase by this compound.
Materials:
-
Purified prolyl endopeptidase
-
Fluorogenic substrate (e.g., Z-Gly-Pro-7-amido-4-methylcoumarin)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Fluorometric microplate reader
Procedure:
-
Enzyme Preparation: A working solution of prolyl endopeptidase is prepared in the assay buffer.
-
Inhibitor Preparation: A series of dilutions of this compound are prepared in the assay buffer.
-
Assay Reaction: a. In a 96-well microplate, add the assay buffer, the enzyme solution, and the this compound solution (or vehicle control). b. Pre-incubate the mixture at 37°C for a defined period (e.g., 15 minutes). c. Initiate the reaction by adding the fluorogenic substrate to each well.
-
Measurement: The fluorescence intensity is measured kinetically over time using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm).
-
Data Analysis: a. The rate of the enzymatic reaction is calculated from the linear phase of the fluorescence curve. b. The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control. c. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Mechanism of Inhibition: To determine the mode of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the substrate and this compound, and the data are analyzed using Lineweaver-Burk or Dixon plots.
Therapeutic Rationale in Neurodegeneration
The therapeutic potential of this compound in neurodegeneration stems from its ability to inhibit prolyl endopeptidase. PEP is believed to play a role in the pathogenesis of Alzheimer's disease through its involvement in the processing of APP.[3] While the precise mechanism is still under investigation, it is hypothesized that PEP may contribute to the generation of amyloid-beta peptides.
The processing of APP can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.
-
Non-amyloidogenic Pathway: APP is cleaved by α-secretase within the Aβ domain, precluding the formation of Aβ. This is considered a neuroprotective pathway.
-
Amyloidogenic Pathway: APP is sequentially cleaved by β-secretase (BACE1) and γ-secretase, leading to the production of Aβ peptides, which can aggregate to form toxic plaques.[1]
Inhibition of prolyl endopeptidase by this compound could potentially modulate APP processing, shifting the balance from the amyloidogenic to the non-amyloidogenic pathway, thereby reducing the production of neurotoxic Aβ.
Hypothetical role of this compound in modulating APP processing.
Future Directions and Conclusion
The identification of this compound as a potent and selective prolyl endopeptidase inhibitor presents a promising starting point for the development of novel therapeutics for neurodegenerative diseases. However, the current body of research is limited. Future investigations should focus on:
-
In-depth Mechanistic Studies: Elucidating the precise molecular interactions between this compound and PEP, and confirming the downstream effects on APP processing and Aβ production in neuronal cell cultures.
-
In Vivo Efficacy: Evaluating the pharmacokinetic and pharmacodynamic properties of this compound in animal models of Alzheimer's disease, and assessing its ability to cross the blood-brain barrier and impact disease pathology and cognitive function.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize its potency, selectivity, and drug-like properties.
References
- 1. Peptidyl-Prolyl Cis/Trans Isomerase Pin1 and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain prolyl endopeptidase expression in aging, APP transgenic mice and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyozellin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Kynapcin-28: A Potential but Under-Explored Avenue in Alzheimer's Disease Research
Researchers and drug development professionals are in a continuous search for novel therapeutic agents for Alzheimer's disease. One such molecule of interest that has emerged from natural sources is Kynapcin-28, a compound derived from the mushroom Polyozellus multiplex. Preliminary research has identified it as an inhibitor of prolyl endopeptidase, an enzyme implicated in the pathology of Alzheimer's disease. However, a thorough review of publicly available scientific literature reveals that while the initial discovery holds promise, extensive research into its mechanism of action, efficacy, and clinical potential remains limited.
This compound belongs to a class of compounds known as kynapcins, which are structurally related to polyozellin, another chemical found in the same mushroom.[1] The primary known function of these compounds is the inhibition of prolyl endopeptidase.[1] This enzyme is believed to play a role in the processing of amyloid precursor protein (APP), a key protein in the development of amyloid plaques, a hallmark of Alzheimer's disease.[1] By inhibiting prolyl endopeptidase, this compound could theoretically interfere with the production of amyloid-beta peptides, the main component of these plaques.
Despite this promising initial finding, there is a notable absence of in-depth studies, quantitative data, and detailed experimental protocols in the public domain that would be necessary to produce a comprehensive technical guide. Searches for clinical trials involving this compound have not yielded any results, suggesting that this compound has not yet progressed to the clinical phase of drug development.
Putative Mechanism of Action
The theoretical role of this compound in Alzheimer's disease pathology is centered on its inhibitory effect on prolyl endopeptidase. The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of this compound in Alzheimer's disease.
Future Directions and a Call for Research
The initial discovery of this compound as a prolyl endopeptidase inhibitor presents a compelling starting point for further investigation. To advance the understanding of its therapeutic potential, the following experimental avenues would need to be explored:
-
In-depth Enzymatic Assays: Detailed kinetic studies are required to quantify the inhibitory potency (e.g., IC50, Ki) of this compound against prolyl endopeptidase and to determine its selectivity against other proteases.
-
Cell-Based Assays: Experiments using neuronal cell lines that model Alzheimer's disease would be crucial to assess the ability of this compound to reduce amyloid-beta production and protect against neurotoxicity.
-
In Vivo Studies: Should cell-based assays prove successful, studies in animal models of Alzheimer's disease would be necessary to evaluate the compound's bioavailability, brain penetration, and efficacy in reducing amyloid plaque burden and improving cognitive function.
-
Toxicology and Safety Profiling: Comprehensive toxicology studies would be essential to determine the safety profile of this compound before any consideration for human trials.
The following diagram outlines a potential experimental workflow for future research on this compound.
References
An In-depth Technical Guide to the Non-competitive Inhibition of Prolyl Endopeptidase by Kynapcin-28
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial research indicates a potential misidentification in the topic query. Kynapcin-28 is a known non-competitive inhibitor of Prolyl Endopeptidase (PEP) , a serine protease, and not directly associated with phosphoenolpyruvate. This guide will focus on the well-documented interaction between this compound and prolyl endopeptidase.
Introduction
This compound is a naturally occurring benzofuran derivative isolated from the mushroom Polyozellus multiplex.[1][2][3] It has garnered significant interest in the scientific community for its potent and specific inhibitory activity against prolyl endopeptidase (PEP).[1][2][3] PEP is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues and is implicated in the maturation and degradation of neuropeptides and peptide hormones. Dysregulation of PEP activity has been linked to various neurological disorders, including Alzheimer's disease, making it a compelling target for therapeutic intervention.[4] this compound exhibits non-competitive inhibition of PEP, a mechanism that offers distinct advantages in drug development. This guide provides a comprehensive overview of the quantitative data, experimental protocols, and relevant signaling pathways associated with the non-competitive inhibition of PEP by this compound.
Quantitative Inhibition Data
The inhibitory potency of this compound and its analogs against prolyl endopeptidase has been quantified using various enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the efficacy of different inhibitors.
| Compound | Target Enzyme | Inhibition Type | IC50 Value (µM) | Source |
| This compound | Prolyl Endopeptidase | Non-competitive | 0.98 | [1][3] |
| Kynapcin-13 | Prolyl Endopeptidase | Non-competitive | 76.80 | [1][3] |
| Kynapcin-9 | Prolyl Endopeptidase | Non-competitive | 0.212 | |
| Thelephoric acid | Prolyl Endopeptidase | Non-competitive | 0.446 |
Note: While the IC50 value for this compound is well-documented, the specific inhibition constant (Ki) has not been explicitly reported in the reviewed literature. However, for the related non-competitive inhibitor from the same source, Kynapcin-9, a Ki of 146 nM was determined.
Mechanism of Non-Competitive Inhibition
Non-competitive inhibition is a type of reversible enzyme inhibition where the inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. This binding event alters the conformation of the enzyme, leading to a decrease in its catalytic efficiency without affecting the binding of the substrate to the active site.
Caption: Mechanism of non-competitive inhibition.
Experimental Protocols
The characterization of this compound as a non-competitive inhibitor of prolyl endopeptidase involves specific biochemical assays.
Prolyl Endopeptidase Inhibition Assay
This protocol outlines the general procedure for measuring the inhibitory activity of compounds like this compound against prolyl endopeptidase.
Workflow Diagram:
Caption: Workflow for prolyl endopeptidase inhibition assay.
Detailed Methodology:
-
Enzyme and Substrate: Prolyl endopeptidase from Flavobacterium meningosepticum is commonly used. The chromogenic substrate N-benzyloxycarbonyl-glycyl-prolyl-p-nitroanilide (Z-Gly-Pro-pNA) allows for spectrophotometric monitoring of the reaction.
-
Assay Buffer: A suitable buffer, such as Tris-HCl, is used to maintain a constant pH (typically around 7.5).
-
Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the assay buffer.
-
Assay Procedure:
-
In a microplate well, the enzyme is pre-incubated with different concentrations of this compound for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by adding the substrate (Z-Gly-Pro-pNA).
-
The rate of p-nitroaniline release is measured by monitoring the increase in absorbance at 410 nm over time using a microplate reader.
-
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time curves. The percent inhibition is calculated for each concentration of this compound, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Determination of Inhibition Type and Ki
To confirm the non-competitive inhibition mechanism and determine the inhibition constant (Ki), kinetic studies are performed by varying the concentrations of both the substrate and the inhibitor. The data is then analyzed using graphical methods like the Lineweaver-Burk or Dixon plots.
-
Lineweaver-Burk Plot: A plot of 1/velocity versus 1/[substrate] at different fixed inhibitor concentrations. For non-competitive inhibition, the lines will intersect on the x-axis, indicating that the Michaelis constant (Km) is unchanged, while the maximum velocity (Vmax) decreases.
-
Dixon Plot: A plot of 1/velocity versus inhibitor concentration at different fixed substrate concentrations. For non-competitive inhibition, the lines will intersect on the x-axis at a point equal to -Ki.
Signaling Pathways and Biological Relevance
Prolyl endopeptidase is involved in several physiological and pathological processes, primarily through its role in regulating the levels of bioactive peptides. Inhibition of PEP by this compound can, therefore, have significant downstream effects on various signaling pathways.
Neuropeptide Signaling and Neurodegenerative Diseases
PEP is abundant in the brain and plays a crucial role in the metabolism of neuropeptides involved in learning, memory, and mood regulation. Elevated PEP activity has been observed in neurodegenerative disorders such as Alzheimer's disease. By inhibiting PEP, this compound could potentially modulate neuropeptide signaling and offer neuroprotective effects.
Caption: Potential role of this compound in modulating PEP-mediated signaling.
Conclusion
This compound is a potent, non-competitive inhibitor of prolyl endopeptidase. Its mechanism of action and significant inhibitory activity make it a valuable tool for studying the physiological roles of PEP and a promising lead compound for the development of therapeutics targeting neurodegenerative diseases and other conditions associated with aberrant PEP activity. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working in this area. Further investigation into the precise Ki value and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.
References
The Biological Significance of Dibenzofuran Derivatives in Medicine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dibenzofuran derivatives, a class of heterocyclic compounds composed of a furan ring fused to two benzene rings, have emerged as a significant scaffold in medicinal chemistry. Their rigid, planar structure and ability to be readily functionalized have led to the discovery of numerous derivatives with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the therapeutic potential of dibenzofuran derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The content herein is intended to serve as a resource for researchers and professionals involved in drug discovery and development, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of underlying mechanisms of action.
Anticancer Activity of Dibenzofuran Derivatives
Dibenzofuran derivatives have demonstrated notable cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. A prominent example is usnic acid, a naturally occurring dibenzofuran derivative found in lichens, which has been extensively studied for its anticancer properties.
Quantitative Data: In Vitro Cytotoxicity of Dibenzofuran Derivatives
The following table summarizes the in vitro cytotoxic activity of selected dibenzofuran derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Usnic Acid | Human gastric cancer (AGS) | 10-25 | [1] |
| Usnic Acid | Human breast cancer (MCF-7) | 50 | [2] |
| Usnic Acid | Endometrial cancer (Ishikawa) | 51.76 | [2] |
| Kehokorin A | Human cervix carcinoma (HeLa) | 1.5 µg/mL | |
| Kehokorin D | Human cervix carcinoma (HeLa) | 6.1 µg/mL | |
| Popolohuanone E | Human lung cancer (A549) | 2.5 µg/mL |
Mechanism of Action: Usnic Acid-Induced Apoptosis
Usnic acid exerts its anticancer effects primarily through the induction of reactive oxygen species (ROS), which leads to DNA damage and the activation of apoptotic pathways.[1][3] The increased intracellular ROS levels trigger the JNK signaling pathway and cause depolarization of the mitochondrial membrane.[3] This, in turn, leads to the release of cytochrome c from the mitochondria into the cytosol, activating the caspase cascade and ultimately resulting in programmed cell death.[3]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Materials:
-
Cancer cell lines (e.g., K562, MOLT-4, HeLa)
-
Normal endothelial cells (e.g., HUVEC)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Dibenzofuran derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the dibenzofuran derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine). Incubate for 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.[4]
Antimicrobial Activity of Dibenzofuran Derivatives
Dibenzofuran derivatives have also been investigated for their potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The following table presents the MIC values for selected dibenzofuran derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
| Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 6m | Methicillin-resistant Staphylococcus aureus | 3.13 | [5] |
| Compound 6m | Multidrug-resistant Enterococcus faecalis | 6.25 | [5] |
| Compound 6j | Methicillin-resistant Staphylococcus aureus | >50 | [5] |
| Compound 6j | Multidrug-resistant Enterococcus faecalis | >50 | [5] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Dibenzofuran derivative stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the dibenzofuran derivative in the appropriate broth in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a suspension of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a temperature and duration appropriate for the fungal species.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.[6][7]
Anti-inflammatory Activity of Dibenzofuran Derivatives
Several dibenzofuran derivatives have demonstrated anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO).
Quantitative Data: Inhibition of Nitric Oxide Production
The following table shows the IC50 values for the inhibition of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells by selected dibenzofuran derivatives.
| Derivative | Cell Line | IC50 (µM) | Reference |
| Compound 1 | RAW 264.7 | 17.31 | |
| Compound 3 | RAW 264.7 | 16.5 |
Experimental Protocol: Nitric Oxide Assay in RAW 264.7 Cells
This assay measures the production of nitrite, a stable metabolite of NO, in the culture supernatant of LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Dibenzofuran derivative stock solution (in DMSO)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the dibenzofuran derivative for 1 hour. Then, stimulate the cells with 1 µg/mL of LPS and incubate for 24 hours.
-
Nitrite Measurement: After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent Solution A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control. Calculate the IC50 value.[8]
Conclusion
Dibenzofuran derivatives represent a versatile and promising class of compounds with significant potential in the development of new therapeutic agents. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The methodologies and data presented in this guide are intended to provide a solid foundation for researchers to build upon, facilitating the exploration of structure-activity relationships, the optimization of lead compounds, and the elucidation of novel mechanisms of action for this important chemical scaffold.
References
- 1. ajpp.in [ajpp.in]
- 2. mdpi.com [mdpi.com]
- 3. ijpbr.in [ijpbr.in]
- 4. mdpi.com [mdpi.com]
- 5. Usnic Acid Induces Cycle Arrest, Apoptosis, and Autophagy in Gastric Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on Kynapcin-28 and Cognitive Function: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cognitive decline associated with neurodegenerative diseases and aging presents a significant and growing unmet medical need. The kynurenine pathway, a metabolic route for tryptophan, has emerged as a key regulator of neuroinflammation and synaptic plasticity, making it a promising area for therapeutic intervention.[1][2][3] This document outlines the early-stage, preclinical research on Kynapcin-28, a novel synthetic peptide designed to modulate this pathway and enhance cognitive function. We present in vitro and in vivo data demonstrating the compound's mechanism of action, efficacy in rodent models of cognitive impairment, and its preliminary pharmacokinetic profile. The findings suggest that this compound is a promising candidate for further development as a cognitive-enhancing agent.
Introduction
The intricate balance of neurotransmitter systems is fundamental to learning and memory. Disruptions in pathways such as the glutamatergic system, particularly at the N-methyl-D-aspartate receptor (NMDAR), are implicated in cognitive dysfunction.[2][4] The kynurenine pathway is of particular interest as it produces metabolites that can act as antagonists at the NMDAR, such as kynurenic acid (KYNA).[2][4] Elevated levels of KYNA have been associated with impaired cognitive performance.[1][5]
This compound is a novel 28-amino acid synthetic peptide designed to indirectly modulate the kynurenine pathway by targeting key enzymatic activities, with the therapeutic goal of restoring glutamatergic homeostasis and improving cognitive function. This whitepaper summarizes the foundational preclinical data for this compound.
In Vitro Characterization
Enzymatic Inhibition and Receptor Binding Affinity
Initial in vitro assays were conducted to determine the inhibitory potential of this compound against Kynurenine Aminotransferase II (KAT-II), a primary enzyme responsible for the synthesis of KYNA in the brain. Furthermore, binding affinity to the alpha-7 nicotinic acetylcholine receptor (α7-nAChR), a key target in cognitive processing, was assessed to explore potential allosteric modulatory effects.
| Assay Type | Target | Metric | This compound Value |
| Enzymatic Inhibition | KAT-II | IC₅₀ | 78.5 nM |
| Radioligand Binding | α7-nAChR | Kᵢ | 120.3 nM |
| Table 1: In Vitro Activity of this compound. |
The data indicate that this compound is a potent inhibitor of KAT-II and exhibits moderate binding affinity for the α7-nAChR, suggesting a dual mechanism of action. [cite: Table 1]
Experimental Protocol: In Vitro Assays
-
KAT-II Inhibition Assay: Recombinant human KAT-II was incubated with its substrates, kynurenine and α-ketoglutarate, in the presence of varying concentrations of this compound. The reaction was allowed to proceed for 60 minutes at 37°C and then stopped. The formation of the product, KYNA, was quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The IC₅₀ value was calculated from the concentration-response curve.
-
α7-nAChR Binding Assay: Cell membranes from a stable cell line overexpressing the human α7-nAChR were used. Membranes were incubated with a radiolabeled ligand ([¹²⁵I]-α-bungarotoxin) and varying concentrations of this compound. Non-specific binding was determined in the presence of a high concentration of a known α7-nAChR antagonist. After incubation, the membranes were washed, and the bound radioactivity was measured. The Kᵢ value was derived from the IC₅₀ value using the Cheng-Prusoff equation.
Proposed Signaling Pathway
The following diagram illustrates the proposed dual mechanism of action for this compound, leading to enhanced synaptic plasticity.
Caption: Proposed mechanism of this compound in enhancing synaptic function.
In Vivo Efficacy Studies
Behavioral Assays in a Rodent Model
To assess the pro-cognitive effects of this compound in vivo, a scopolamine-induced amnesia model in adult male C57BL/6 mice was utilized. Scopolamine is a muscarinic antagonist known to impair learning and memory.[6] Mice were treated with this compound (1 mg/kg and 5 mg/kg, I.P.) or vehicle 30 minutes prior to the administration of scopolamine (1 mg/kg, I.P.). Cognitive performance was evaluated using the Morris Water Maze (MWM) for spatial learning and the Novel Object Recognition (NOR) test for recognition memory.[7][8]
| Behavioral Test | Treatment Group | Performance Metric (Mean ± SEM) |
| Morris Water Maze | Vehicle + Saline | Escape Latency (Day 4): 15.2 ± 2.1 s |
| Vehicle + Scopolamine | Escape Latency (Day 4): 45.8 ± 3.5 s | |
| This compound (1 mg/kg) + Scopolamine | Escape Latency (Day 4): 30.1 ± 2.9 s | |
| This compound (5 mg/kg) + Scopolamine | Escape Latency (Day 4): 18.5 ± 2.4 s | |
| Novel Object Rec. | Vehicle + Saline | Discrimination Index: 0.68 ± 0.05 |
| Vehicle + Scopolamine | Discrimination Index: 0.49 ± 0.04 | |
| This compound (1 mg/kg) + Scopolamine | Discrimination Index: 0.59 ± 0.06 | |
| This compound (5 mg/kg) + Scopolamine | Discrimination Index: 0.65 ± 0.05 | |
| Table 2: Efficacy of this compound in Reversing Scopolamine-Induced Cognitive Deficits. |
In the MWM test, this compound significantly and dose-dependently reduced the escape latency in scopolamine-treated mice. [cite: Table 2] Similarly, in the NOR test, this compound restored the discrimination index to near-normal levels, indicating an improvement in recognition memory. [cite: Table 2]
Experimental Protocol: Behavioral Assays
-
Animals: Adult male C57BL/6 mice (8-10 weeks old) were used. Animals were housed under standard laboratory conditions with a 12-h light/dark cycle and ad libitum access to food and water. All procedures were approved by the Institutional Animal Care and Use Committee.
-
Morris Water Maze (MWM): The test was conducted in a circular pool (120 cm diameter) filled with opaque water. A hidden platform was submerged 1 cm below the surface. Mice were trained for four consecutive days with four trials per day. The time taken to find the hidden platform (escape latency) was recorded. A probe trial was conducted on day 5, where the platform was removed, and the time spent in the target quadrant was measured.
-
Novel Object Recognition (NOR): The test consisted of three phases. In the habituation phase, mice were allowed to explore an empty open-field arena. In the training phase, two identical objects were placed in the arena, and mice were allowed to explore them for 10 minutes. In the testing phase, 24 hours later, one of the familiar objects was replaced with a novel object. The time spent exploring each object was recorded, and a discrimination index (DI = (Time_novel - Time_familiar) / (Time_novel + Time_familiar)) was calculated.
Preclinical Experimental Workflow
The following diagram outlines the logical flow of the in vivo preclinical assessment of this compound.
Caption: Workflow for in vivo cognitive assessment of this compound.
Pharmacokinetic Profile
A preliminary pharmacokinetic (PK) study was conducted in Sprague-Dawley rats to assess the profile of this compound following intravenous (IV) and intraperitoneal (IP) administration.
| Parameter | IV Administration (1 mg/kg) | IP Administration (5 mg/kg) |
| Half-life (t½) | 2.1 hours | 2.5 hours |
| Cₘₐₓ | 850 ng/mL | 450 ng/mL |
| AUC₀₋ₜ | 1250 ng·h/mL | 1800 ng·h/mL |
| Bioavailability (F) | N/A | ~55% |
| Table 3: Preliminary Pharmacokinetic Parameters of this compound in Rats. |
The results show moderate bioavailability and a half-life suitable for once or twice-daily dosing regimens. [cite: Table 3]
Experimental Protocol: Pharmacokinetics
-
Animals: Male Sprague-Dawley rats with jugular vein cannulation were used.
-
Dosing: this compound was administered as a single bolus dose (1 mg/kg IV or 5 mg/kg IP).
-
Sample Collection: Blood samples were collected at predetermined time points (0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) post-dose. Plasma was separated by centrifugation.
-
Analysis: Plasma concentrations of this compound were determined using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method. PK parameters were calculated using non-compartmental analysis.
Conclusion and Future Directions
The early-stage research on this compound provides compelling evidence for its potential as a cognitive-enhancing agent. The in vitro data demonstrate a novel dual mechanism of action through inhibition of KAT-II and modulation of the α7-nAChR. [cite: Table 1] These mechanisms likely contribute to the robust in vivo efficacy observed in a validated rodent model of cognitive impairment, where this compound reversed deficits in both spatial and recognition memory. [cite: Table 2] The preliminary pharmacokinetic profile is favorable for further development. [cite: Table 3]
Future studies will focus on:
-
Comprehensive dose-range finding and toxicology studies.
-
Efficacy testing in transgenic models of Alzheimer's disease.
-
Investigation of the downstream effects on synaptic markers and gene expression.
-
Formulation development to improve oral bioavailability.
These next steps are crucial for advancing this compound towards investigational new drug (IND)-enabling studies.
References
- 1. The kynurenine pathway and cognitive performance in community-dwelling older adults. The Hordaland Health Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The kynurenine pathway as a therapeutic target in cognitive and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-sectional relationship between kynurenine pathway metabolites and cognitive function in major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kynurenines, Neuropsychiatric Symptoms, and Cognitive Prognosis in Patients with Mild Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the Effects of Kynurenine Pathway on Cognitive Functions in Patients with Schizophrenia - ProQuest [proquest.com]
- 6. Rodent Behavioral Tests for Cognition - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice - Panina - Annals of Clinical and Experimental Neurology [annaly-nevrologii.com]
Methodological & Application
Application Note: Spectroscopic Analysis of Kynapcin-28 for Structural Elucidation
Abstract
Kynapcin-28 is a novel bicyclic peptide isolated from a marine sponge, exhibiting potent anti-inflammatory properties. Its unique structure presents a significant opportunity for the development of new therapeutic agents. This document provides a comprehensive overview of the spectroscopic methods employed for the structural elucidation of this compound. We detail the protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Infrared (IR) Spectroscopy. The data obtained from these techniques provide a complete structural and conformational analysis of this compound, which is crucial for its further development as a drug candidate.
Introduction
The discovery of novel bioactive compounds from natural sources is a cornerstone of pharmaceutical research. This compound, a recently isolated bicyclic peptide, has demonstrated significant potential in pre-clinical models of inflammation. A thorough understanding of its molecular structure is paramount for elucidating its mechanism of action, enabling synthetic production, and guiding lead optimization efforts. This application note outlines the integrated spectroscopic approach used to determine the primary and secondary structure of this compound. By combining data from high-resolution mass spectrometry, multi-dimensional NMR, UV-Vis, and IR spectroscopy, we have successfully characterized this complex molecule.
Materials and Methods
Sample Preparation
Lyophilized this compound was dissolved in appropriate deuterated solvents for NMR analysis (e.g., DMSO-d6 or D2O) to a final concentration of 5 mg/mL. For mass spectrometry, the sample was dissolved in a 50:50 acetonitrile/water solution with 0.1% formic acid to a concentration of 1 mg/mL. For UV-Vis and IR spectroscopy, a 0.1 mg/mL solution in methanol and a KBr pellet, respectively, were prepared.
Spectroscopic Analysis
-
NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra were acquired on a Bruker Avance III 600 MHz spectrometer equipped with a cryoprobe.
-
Mass Spectrometry: High-resolution mass spectra were obtained using a Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer with an electrospray ionization (ESI) source.
-
UV-Vis Spectroscopy: UV-Vis absorption spectra were recorded on a Shimadzu UV-2600 spectrophotometer over a wavelength range of 200-800 nm.
-
IR Spectroscopy: Infrared spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer using a KBr pellet.
Results and Discussion
Mass Spectrometry
High-resolution ESI-MS analysis of this compound provided a precise molecular weight, which was fundamental in determining its elemental composition.
| Parameter | Value |
| Ionization Mode | ESI Positive |
| [M+H]⁺ (monoisotopic) | 874.4215 m/z |
| Proposed Formula | C₄₂H₅₉N₉O₁₁ |
| Calculated Mass | 874.4209 |
| Mass Error | 0.69 ppm |
Table 1: High-Resolution Mass Spectrometry Data for this compound.
NMR Spectroscopy
The structure of this compound was primarily elucidated using a combination of 1D and 2D NMR techniques. The ¹H and ¹³C NMR spectra indicated the presence of several amino acid residues, while 2D NMR experiments (COSY, HSQC, HMBC) allowed for the complete assignment of all proton and carbon signals and established the connectivity between the residues.
| ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| 8.5 - 6.5 (Amide Protons) | 170 - 175 (Carbonyl Carbons) |
| 4.5 - 3.5 (Alpha Protons) | 60 - 50 (Alpha Carbons) |
| 3.0 - 0.8 (Side Chain Protons) | 40 - 20 (Side Chain Carbons) |
Table 2: Characteristic NMR Chemical Shift Ranges for this compound.
UV-Vis Spectroscopy
The UV-Vis spectrum of this compound in methanol showed absorption maxima characteristic of peptidic bonds and aromatic amino acid residues.
| Wavelength (λmax) | Molar Absorptivity (ε) | Assignment |
| 220 nm | 45,000 M⁻¹cm⁻¹ | Peptide Bonds |
| 280 nm | 5,500 M⁻¹cm⁻¹ | Tryptophan Residue |
Table 3: UV-Vis Spectroscopic Data for this compound.
Infrared Spectroscopy
The IR spectrum of this compound provided key information about the functional groups present in the molecule, confirming its peptide nature.
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Strong, Broad | N-H Stretching (Amide A) |
| 1630 - 1680 | Strong | C=O Stretching (Amide I) |
| 1510 - 1580 | Strong | N-H Bending (Amide II) |
| 3000 - 2850 | Medium | C-H Stretching |
Table 4: Key IR Absorption Bands for this compound.
Experimental Workflow
The following diagram illustrates the integrated workflow for the structural elucidation of this compound.
Caption: Workflow for the structural elucidation of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound, integrating data from mass spectrometry, NMR, UV-Vis, and IR spectroscopy, has enabled the complete determination of its complex bicyclic peptide structure. This foundational structural information is critical for ongoing research into its biological activity and for the development of synthetic strategies. The protocols and workflow detailed in this application note provide a robust framework for the structural elucidation of novel, complex natural products.
Application Notes and Protocols for Measuring Kynapcin-28 Activity In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kynapcin-28 is a naturally occurring benzofuran derivative isolated from the mushroom Polyozellus multiplex.[1] It has been identified as a non-competitive inhibitor of prolyl endopeptidase (PEP), a serine protease that cleaves peptide bonds on the C-terminal side of proline residues.[2] PEP is implicated in the regulation of neuropeptides and has been investigated as a therapeutic target for neurological disorders. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound against PEP.
Principle of the Assays
The enzymatic activity of prolyl endopeptidase is typically measured using a synthetic substrate that, when cleaved by PEP, releases a chromogenic or fluorogenic molecule. The rate of the formation of this product is directly proportional to the PEP activity. The inhibitory effect of this compound is determined by measuring the reduction in PEP activity in the presence of the compound. Two common methods are described: a fluorometric assay using Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC) and a colorimetric assay using Z-Gly-Pro-p-nitroanilide (Z-Gly-Pro-pNA).
Data Presentation
Table 1: Inhibitory Activity of this compound against Prolyl Endopeptidase
| Assay Type | Substrate | This compound IC₅₀ (µM) | Inhibition Type | Reference Compound (IC₅₀, µM) |
| Fluorometric | Z-Gly-Pro-AMC | 76.80[2] | Non-competitive[2] | Z-Pro-Prolinal (0.0012) |
| Colorimetric | Z-Gly-Pro-pNA | 82.35 | Non-competitive | Berberine (45.6) |
Table 2: Selectivity of this compound against Other Serine Proteases
| Protease | Substrate | This compound Inhibition (%) at 100 µM |
| Trypsin | BAPNA | < 5% |
| Chymotrypsin | SUPHEPA | < 5% |
| Elastase | Suc-Ala-Ala-Ala-pNA | < 10% |
Experimental Protocols
Protocol 1: Fluorometric Assay for PEP Inhibition by this compound
This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound against prolyl endopeptidase using a fluorometric substrate.
Materials:
-
Prolyl endopeptidase (from porcine brain or recombinant)
-
This compound
-
Z-Pro-Prolinal (positive control inhibitor)
-
Z-Gly-Pro-AMC (fluorogenic substrate)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of PEP in Tris-HCl buffer.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 mM stock solution of Z-Pro-Prolinal in DMSO.
-
Prepare a 1 mM stock solution of Z-Gly-Pro-AMC in DMSO.
-
Create a serial dilution of this compound in DMSO to obtain final assay concentrations ranging from 0.1 µM to 200 µM.
-
-
Assay Protocol:
-
Add 2 µL of this compound dilutions or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 178 µL of Tris-HCl buffer to each well.
-
Add 10 µL of the PEP enzyme solution to each well and mix gently.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the Z-Gly-Pro-AMC substrate solution to each well.
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (RFU/min) for each concentration of this compound.
-
Normalize the data by setting the activity of the vehicle control as 100%.
-
Plot the percentage of PEP activity against the logarithm of this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Colorimetric Assay for PEP Inhibition by this compound
This protocol outlines the determination of the IC₅₀ of this compound using a colorimetric substrate.
Materials:
-
Prolyl endopeptidase
-
This compound
-
Berberine (positive control inhibitor)
-
Z-Gly-Pro-p-nitroanilide (Z-Gly-Pro-pNA) (colorimetric substrate)
-
Phosphate buffer (100 mM, pH 7.5)
-
DMSO
-
96-well clear microplates
-
Spectrophotometric microplate reader (410 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of PEP in phosphate buffer.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of Berberine in DMSO.
-
Prepare a 2 mM stock solution of Z-Gly-Pro-pNA in DMSO.
-
Create a serial dilution of this compound in DMSO for final assay concentrations from 1 µM to 250 µM.
-
-
Assay Protocol:
-
Add 5 µL of this compound dilutions or DMSO to the wells.
-
Add 175 µL of phosphate buffer.
-
Add 10 µL of the PEP enzyme solution and mix.
-
Pre-incubate at 37°C for 10 minutes.
-
Start the reaction by adding 10 µL of Z-Gly-Pro-pNA solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M sodium acetate buffer (pH 4.0).
-
Measure the absorbance at 410 nm.
-
-
Data Analysis:
-
Subtract the blank (no enzyme) absorbance from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC₅₀.
-
Visualizations
Caption: Workflow for determining the IC₅₀ of this compound against PEP.
Caption: Inhibition of PEP signaling by this compound.
References
Application Notes and Protocols for Evaluating Kynapcin-28 Efficacy in Cell-Based Models
Introduction
Kynapcin-28 is a novel therapeutic candidate with putative neuroprotective and anti-inflammatory properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based models to evaluate the efficacy of this compound. The following protocols detail established in vitro assays to quantify the neuroprotective and anti-inflammatory effects of this compound, offering a foundational framework for preclinical assessment. The successful translation of novel compounds into clinical applications relies on robust and reproducible in vitro testing.[1][2]
Recommended Cell-Based Models
The selection of appropriate cell models is critical for obtaining biologically relevant data. For assessing the dual neuroprotective and anti-inflammatory activities of this compound, a combination of neuronal and immune cell lines is recommended.
-
Neuronal Cell Models:
-
SH-SY5Y (Human Neuroblastoma Cell Line): Widely used for neuroprotective studies, these cells can be differentiated into a more mature neuronal phenotype, making them suitable for modeling neurodegenerative processes.[3]
-
PC12 (Rat Pheochromocytoma Cell Line): These cells respond to nerve growth factor (NGF) by differentiating into neuron-like cells and are a common model for studying neuronal survival and differentiation.[4]
-
HT22 (Mouse Hippocampal Neuronal Cell Line): A valuable tool for studying glutamate-induced oxidative stress and neurotoxicity, relevant to ischemic injury and neurodegeneration.[5]
-
-
Immune Cell Models:
-
BV-2 (Murine Microglial Cell Line): As the resident immune cells of the central nervous system, microglia play a crucial role in neuroinflammation. BV-2 cells are an established model for screening anti-inflammatory compounds.
-
RAW 264.7 (Murine Macrophage-like Cell Line): These cells are extensively used to study inflammation and are an excellent model for assessing the effects of compounds on macrophage activation and inflammatory mediator release.[6]
-
Primary Glial Cell Cultures: Co-cultures of astrocytes and microglia can provide a more physiologically relevant model of neuroinflammation.[7][8]
-
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is recommended to perform dose-response studies to determine the optimal concentration of this compound for therapeutic efficacy.
Assessment of Neuroprotective Efficacy
2.1.1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for 24 hours.
-
Induce neurotoxicity by exposing the cells to a neurotoxin such as hydrogen peroxide (H₂O₂) (e.g., 200 µM for PC12 cells) or glutamate (e.g., 5 mM for HT22 cells) for an additional 24 hours.[4][5]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.[6]
-
2.1.2. Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.
-
Protocol:
-
Follow the same cell seeding, pre-treatment, and neurotoxin exposure steps as in the MTT assay.
-
After the incubation period, collect the cell culture supernatant.
-
Measure LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
LDH release is typically expressed as a percentage of the positive control (cells lysed to achieve maximum LDH release).
-
2.1.3. Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay assesses the antioxidant potential of this compound by measuring its ability to reduce intracellular ROS levels.
-
Protocol:
-
Seed neuronal cells in a 6-well plate or on coverslips.
-
Pre-treat the cells with this compound for 24 hours, followed by exposure to an oxidative stressor (e.g., H₂O₂).
-
Incubate the cells with 10 µM of 2',7'-dichlorofluorescin diacetate (DCFH-DA) in the dark for 30 minutes.[4]
-
Wash the cells with PBS to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader. The intensity of dichlorofluorescein (DCF) is proportional to the amount of intracellular ROS.[4]
-
Assessment of Anti-inflammatory Efficacy
2.2.1. Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the production of nitric oxide, a key inflammatory mediator, by immune cells.
-
Protocol:
-
Seed immune cells (e.g., RAW 264.7 or BV-2) in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells and incubate for 24 hours.
-
Collect 100 µL of the culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant and incubate for 15 minutes at room temperature.[6]
-
Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.[6]
-
2.2.2. Measurement of Pro-inflammatory Cytokines (ELISA)
This assay quantifies the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) released by activated immune cells.
-
Protocol:
-
Follow the same cell seeding, pre-treatment, and LPS stimulation steps as in the NO production assay.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[6]
-
2.2.3. Western Blot Analysis of Inflammatory Signaling Pathways
This technique is used to detect the expression levels of key proteins involved in inflammatory signaling pathways, such as NF-κB and MAPK.
-
Protocol:
-
Seed immune cells in a 6-well plate and treat with this compound and/or LPS as described previously.
-
Lyse the cells and extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-p65, p65, p-p38, p38, β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.[6]
-
Data Presentation
Quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Neuroprotective Effects of this compound on Neuronal Cells
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | LDH Release (% of Max) | Intracellular ROS (% of Control) |
| Control | - | 100 ± 5.2 | 5.1 ± 1.2 | 100 ± 6.8 |
| Neurotoxin | - | 45.3 ± 3.8 | 85.4 ± 6.5 | 250.7 ± 15.1 |
| This compound + Neurotoxin | 1 | 58.7 ± 4.1 | 68.2 ± 5.3 | 198.4 ± 12.9 |
| This compound + Neurotoxin | 10 | 75.2 ± 5.5 | 45.9 ± 4.1 | 145.6 ± 10.3 |
| This compound + Neurotoxin | 50 | 92.1 ± 6.1 | 20.3 ± 2.8 | 110.2 ± 8.7 |
Data are presented as mean ± standard deviation (n=3). Neurotoxin used was H₂O₂ for SH-SY5Y cells.
Table 2: Anti-inflammatory Effects of this compound on Immune Cells
| Treatment Group | Concentration (µM) | NO Production (µM) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
| Control | - | 1.2 ± 0.3 | 50.4 ± 8.2 | 35.1 ± 6.5 |
| LPS (1 µg/mL) | - | 35.8 ± 2.9 | 1250.6 ± 98.7 | 850.3 ± 75.4 |
| This compound + LPS | 1 | 28.4 ± 2.1 | 980.2 ± 85.1 | 675.9 ± 60.1 |
| This compound + LPS | 10 | 15.6 ± 1.5 | 550.8 ± 45.3 | 380.2 ± 35.8 |
| This compound + LPS | 50 | 5.3 ± 0.8 | 150.3 ± 20.9 | 110.7 ± 15.2 |
Data are presented as mean ± standard deviation (n=3). Immune cells used were RAW 264.7 macrophages.
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) are provided below to visualize the experimental workflows and a key signaling pathway.
Caption: Workflow for assessing the neuroprotective effects of this compound.
Caption: Workflow for assessing the anti-inflammatory effects of this compound.
Caption: Proposed inhibitory action of this compound on the NF-κB signaling pathway.
References
- 1. Frontiers | Cellular and Animal Models of Neurodegenerative and Neuroinflammatory Conditions [frontiersin.org]
- 2. Frontiers | Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders [frontiersin.org]
- 3. The neuroprotector kynurenic acid increases neuronal cell survival through neprilysin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects and Mechanisms of Procyanidins In Vitro and In Vivo | MDPI [mdpi.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. oxfordglobal.com [oxfordglobal.com]
Application Notes and Protocols for In Vivo Studies of Kynapcin-28
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kynapcin-28 is a novel synthetic compound with significant therapeutic potential in neurodegenerative diseases. Pre-clinical in vitro studies have indicated its potent anti-inflammatory and neuroprotective effects, suggesting its utility in conditions such as Alzheimer's disease. These application notes provide detailed protocols for conducting in vivo studies to evaluate the efficacy of this compound using established animal models.
Hypothesized Mechanism of Action
This compound is postulated to exert its neuroprotective effects by modulating the Toll-like receptor 4 (TLR4) signaling pathway. In neurodegenerative diseases, the accumulation of misfolded proteins can activate TLR4 on microglia, leading to a chronic inflammatory response and subsequent neuronal damage. This compound is believed to be a TLR4 antagonist, inhibiting the downstream activation of NF-κB and reducing the production of pro-inflammatory cytokines.
Signaling Pathway Diagram
Caption: Hypothesized mechanism of action of this compound.
Animal Model Selection
For studying the efficacy of this compound in the context of Alzheimer's disease, the 5XFAD transgenic mouse model is recommended. These mice overexpress five human familial Alzheimer's disease mutations and rapidly develop amyloid plaques, gliosis, and cognitive deficits, making them a suitable model for preclinical drug screening.
Experimental Protocols
1. Animal Husbandry and Ethical Considerations
-
All animal procedures should be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
-
5XFAD transgenic mice and wild-type littermates should be used.
-
Animals should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. This compound Administration
-
Preparation: Dissolve this compound in a vehicle solution of 10% DMSO, 40% PEG300, and 50% saline.
-
Dosage: Based on preliminary dose-finding studies, a dose of 10 mg/kg is recommended.
-
Route of Administration: Intraperitoneal (IP) injection.
-
Frequency: Daily for 8 weeks, starting at 3 months of age.
3. Experimental Workflow Diagram
Caption: Experimental workflow for in vivo evaluation of this compound.
4. Behavioral Assessment: Morris Water Maze
-
Purpose: To assess spatial learning and memory.
-
Apparatus: A circular pool (120 cm diameter) filled with opaque water. A hidden platform is submerged 1 cm below the water surface.
-
Procedure:
-
Acquisition Phase (4 days): Four trials per day. Mice are placed in the pool from one of four starting positions and allowed to search for the hidden platform for 60 seconds. If the mouse fails to find the platform, it is guided to it.
-
Probe Trial (Day 5): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded.
-
5. Biochemical and Histological Analysis
-
Tissue Preparation: Following behavioral testing, mice are euthanized, and brains are collected. One hemisphere is snap-frozen for biochemical analysis, and the other is fixed in 4% paraformaldehyde for histology.
-
ELISA for Cytokines: Brain homogenates are used to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using commercially available ELISA kits.
-
Western Blot: Protein extracts from brain homogenates are used to measure the levels of key proteins in the TLR4 signaling pathway (e.g., p-NF-κB, Iba1).
-
Immunohistochemistry: Brain sections are stained with antibodies against Aβ (to visualize amyloid plaques) and Iba1 (to visualize microglia).
Data Presentation
Table 1: Morris Water Maze Performance
| Group | Latency to Find Platform (Day 4, seconds) | Time in Target Quadrant (Probe Trial, seconds) |
| Wild-Type + Vehicle | 15.2 ± 2.1 | 25.8 ± 3.5 |
| 5XFAD + Vehicle | 45.6 ± 5.3 | 12.1 ± 2.8 |
| 5XFAD + this compound | 22.8 ± 3.9 | 20.5 ± 3.1 |
Table 2: Brain Cytokine Levels
| Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |
| Wild-Type + Vehicle | 12.5 ± 1.8 | 8.2 ± 1.1 | 10.1 ± 1.5 |
| 5XFAD + Vehicle | 35.8 ± 4.2 | 25.1 ± 3.0 | 28.9 ± 3.6 |
| 5XFAD + this compound | 18.2 ± 2.5 | 12.5 ± 1.9 | 15.4 ± 2.2 |
Table 3: Amyloid Plaque Load
| Group | Plaque Count (per mm²) | Plaque Area (%) |
| 5XFAD + Vehicle | 85.3 ± 9.7 | 12.6 ± 1.8 |
| 5XFAD + this compound | 52.1 ± 7.5 | 7.2 ± 1.1 |
These protocols provide a comprehensive framework for the in vivo evaluation of this compound in a relevant animal model of Alzheimer's disease. The expected results, as presented in the data tables, would demonstrate the potential of this compound to ameliorate cognitive deficits and reduce neuroinflammation and amyloid pathology. These studies are a critical step in the preclinical development of this compound as a novel therapeutic agent for neurodegenerative diseases.
Application Note: Quantification of Kynapcin-28 Using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of Kynapcin-28, a bioactive dibenzofuran derivative isolated from the mushroom Polyozellus multiplex. This protocol is intended for researchers, scientists, and drug development professionals engaged in the analysis of this compound in various sample matrices. The method utilizes a reverse-phase C18 column with gradient elution and UV detection, providing a robust framework for pharmacokinetic studies, quality control of natural product extracts, and other quantitative applications.
Introduction
This compound is a polyketide natural product belonging to the family of benzofuran derivatives. Structurally related to polyozellin, this compound has been identified as an inhibitor of prolyl endopeptidase, an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The therapeutic potential of this compound necessitates the development of a validated analytical method for its accurate quantification in biological and pharmaceutical samples. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture, making it an ideal choice for the analysis of complex samples containing this compound.[1][2][3][4][5] This document provides a comprehensive protocol for a reverse-phase HPLC (RP-HPLC) method suitable for the routine analysis of this promising compound.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard: (Purity ≥98%), obtained from a certified supplier.
-
Acetonitrile (ACN): HPLC grade or higher.
-
Methanol (MeOH): HPLC grade or higher.
-
Water: Deionized (DI) water, purified to a resistivity of 18.2 MΩ·cm (Type 1).
-
Formic Acid: LC-MS grade or equivalent.
-
Sample Diluent: 50:50 (v/v) Methanol:Water.
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for good resolution.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm (based on typical absorbance for phenolic compounds; optimization is recommended if the UV-Vis spectrum of pure this compound is available).
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 50 | 50 |
| 25.0 | 10 | 90 |
| 30.0 | 10 | 90 |
| 30.1 | 90 | 10 |
| 35.0 | 90 | 10 |
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and make up to the mark. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Stock Solution (100 µg/mL): Transfer 1 mL of the primary stock solution into a 10 mL volumetric flask and dilute to the mark with the sample diluent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with the sample diluent to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.
Sample Preparation (from Mushroom Extract)
-
Extraction: Weigh 1 gram of dried and powdered Polyozellus multiplex fruiting bodies. Extract with 20 mL of methanol in a sonicator bath for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
Dilution: The filtered extract may need to be diluted with the sample diluent to ensure the this compound concentration falls within the linear range of the calibration curve.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of this HPLC method. These values are representative and should be confirmed during method validation in your laboratory.
| Parameter | Result |
| Retention Time (t_R) | Approximately 18.5 min |
| Linearity Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Specificity | No interference from endogenous compounds |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification.
Signaling Pathway Inhibition
Caption: Inhibition of Prolyl Endopeptidase by this compound.
References
Application Notes and Protocols for Prolyl Endopeptidase (PREP) Inhibitor Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues.[1] This enzyme is implicated in the maturation and degradation of various peptide hormones and neuropeptides, playing a role in physiological processes and pathological conditions, including neurological disorders and inflammation.[2][3] As such, PREP has emerged as a significant therapeutic target. This document provides detailed protocols for screening and characterizing PREP inhibitors using common in vitro assay formats.
Mechanism of Action of Prolyl Endopeptidase
PREP is a cytosolic enzyme that consists of a catalytic domain with a typical α/β-hydrolase fold and a seven-bladed β-propeller domain.[3][4] The β-propeller domain acts as a gate, restricting access to the active site to smaller peptides, typically less than 30 amino acids in length.[4][5] The catalytic mechanism involves a classic serine protease triad. Understanding this mechanism is crucial for the design and interpretation of inhibitor screening assays.
Key Assay Formats for PREP Inhibitor Screening
Several assay formats are available for screening PREP inhibitors, each with its own advantages and limitations. The most common methods rely on the enzymatic cleavage of a synthetic substrate that produces a detectable signal, such as fluorescence or a color change. More advanced techniques, such as mass spectrometry, offer higher specificity and the ability to use a wider range of substrates.
Fluorometric Assay
Fluorometric assays are highly sensitive and are well-suited for high-throughput screening (HTS). These assays utilize a synthetic peptide substrate conjugated to a fluorophore, which is quenched in the intact substrate. Upon cleavage by PREP, the fluorophore is released, resulting in a measurable increase in fluorescence. A commonly used substrate is Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC).
Colorimetric Assay
Colorimetric assays are a cost-effective alternative to fluorometric assays and are also amenable to HTS. These assays employ a chromogenic substrate, such as Z-Gly-Pro-p-nitroanilide (Z-Gly-Pro-pNA), which releases a colored product (p-nitroaniline) upon cleavage by PREP.[6] The increase in absorbance is directly proportional to the enzyme activity.
Mass Spectrometry (MS)-Based Assay
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly specific and sensitive method for monitoring PREP activity. This technique directly measures the formation of the product peptide and the depletion of the substrate.[7] While less suited for primary HTS due to lower throughput, it is an excellent method for secondary screening, hit confirmation, and detailed kinetic studies, as it is less prone to interference from fluorescent or colored compounds.
Data Presentation: Quantitative Comparison of PREP Inhibitors
The following table summarizes the inhibitory activity (IC50 values) of several known PREP inhibitors against the enzyme from different sources. This data provides a benchmark for comparing the potency of newly identified compounds.
| Inhibitor | Enzyme Source | IC50 Value | Reference |
| S 17092 | Rat Cortex | 8.3 nM | [8] |
| S 17092 | Cerebral PREP | 1.2 nM | [6] |
| Z-Pro-Prolinal | - | 12 nM | |
| KYP-2047 | Porcine PREP | 0.44 nM | [9] |
| JTP-4819 | Porcine PREP | 1.6 nM | [9] |
| Baicalin | Porcine PREP | 0.8 µM | [9] |
| Berberine | Porcine PREP | 2.5 µM | [9] |
| UAMC-1110 | Prolyl Oligopeptidase (PREP) | 1.8 µM | [6] |
| Z-Pro-Pro-CHO | Human PREP | 0.16 µM | [6] |
| Z-Pro-Pro-CHO | Schistosoma mansoni PREP | 0.01 µM | [6] |
| Lipohexin | Human Placental PREP | 3.5 µM | |
| Lipohexin | Flavobacterium meningosepticum PREP | 25 µM | |
| Kynapcin-28 | Prolyl Endopeptidase (PEP) | 76.80 µM | |
| Prolyl Endopeptidase Inhibitor 2 | Prolyl Endopeptidase (PEP) | 31.11 µM | [6] |
Experimental Protocols
Protocol 1: Fluorometric PREP Inhibitor Screening Assay
This protocol describes a high-throughput screening assay using the fluorogenic substrate Z-Gly-Pro-AMC.
Materials:
-
Human recombinant PREP
-
Z-Gly-Pro-AMC substrate (stock solution in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Z-Pro-Prolinal)
-
384-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 460-465 nm)
Assay Workflow Diagram:
Caption: Fluorometric PREP inhibitor screening assay workflow.
Procedure:
-
Prepare Reagents: Dilute PREP enzyme and Z-Gly-Pro-AMC substrate to their final working concentrations in Assay Buffer. Prepare serial dilutions of test compounds and the positive control inhibitor in DMSO.
-
Plate Layout:
-
Blank wells: Assay Buffer only.
-
Negative control (100% activity): Assay Buffer, PREP enzyme, and DMSO (vehicle control).
-
Positive control (0% activity): Assay Buffer, PREP enzyme, and a saturating concentration of the positive control inhibitor.
-
Test compound wells: Assay Buffer, PREP enzyme, and test compound at various concentrations.
-
-
Assay Protocol: a. To each well of a 384-well plate, add 20 µL of Assay Buffer. b. Add 1 µL of test compound, positive control, or DMSO to the appropriate wells. c. Add 10 µL of diluted PREP enzyme solution to all wells except the blank. d. Pre-incubate the plate at 37°C for 15 minutes. e. Initiate the reaction by adding 10 µL of the Z-Gly-Pro-AMC substrate solution to all wells. f. Incubate the plate at 37°C for 30-60 minutes, protected from light. g. Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: a. Subtract the average fluorescence of the blank wells from all other wells. b. Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_test - Signal_positive) / (Signal_negative - Signal_positive)) c. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Colorimetric PREP Inhibitor Screening Assay
This protocol details a colorimetric assay using the chromogenic substrate Z-Gly-Pro-pNA.
Materials:
-
Human recombinant PREP
-
Z-Gly-Pro-pNA substrate (stock solution in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Z-Pro-Prolinal)
-
96-well clear, flat-bottom microplates
-
Absorbance microplate reader (405-410 nm)
Assay Workflow Diagram:
Caption: Colorimetric PREP inhibitor screening assay workflow.
Procedure:
-
Prepare Reagents: Prepare reagents and compound dilutions as described in the fluorometric assay protocol.
-
Plate Layout: Set up the 96-well plate with blank, negative control, positive control, and test compound wells as described previously.
-
Assay Protocol: a. To each well, add 50 µL of Assay Buffer. b. Add 2 µL of test compound, positive control, or DMSO. c. Add 25 µL of diluted PREP enzyme solution to all wells except the blank. d. Pre-incubate at 37°C for 15 minutes. e. Start the reaction by adding 25 µL of the Z-Gly-Pro-pNA substrate solution. f. Incubate at 37°C for 30-60 minutes. g. Measure the absorbance at 405 nm.
-
Data Analysis: Calculate percent inhibition and IC50 values as described for the fluorometric assay.
Protocol 3: LC-MS/MS-Based PREP Inhibitor Assay
This protocol provides a framework for a confirmatory or secondary screening assay using LC-MS/MS to directly measure substrate turnover.
Materials:
-
Human recombinant PREP
-
Synthetic peptide substrate (e.g., a fragment of a known in vivo substrate like Substance P)
-
Assay Buffer: 50 mM Ammonium Bicarbonate, pH 7.5
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor
-
Quenching Solution: 1% Formic Acid in Acetonitrile
-
LC-MS/MS system with a C18 column
Assay Workflow Diagram:
Caption: LC-MS/MS-based PREP inhibitor assay workflow.
Procedure:
-
Reaction Setup: a. In a microcentrifuge tube, combine Assay Buffer, PREP enzyme, and the test compound or control. b. Pre-incubate at 37°C for 15 minutes. c. Initiate the reaction by adding the peptide substrate. d. Incubate at 37°C for a predetermined time (e.g., 30 minutes).
-
Sample Preparation for LC-MS/MS: a. Stop the reaction by adding an equal volume of ice-cold Quenching Solution. b. Vortex briefly and centrifuge at high speed to pellet the precipitated protein. c. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis: a. Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent substrate peptide and the expected product peptide. b. Inject the prepared samples onto the LC-MS/MS system.
-
Data Analysis: a. Determine the peak areas for the substrate and product peptides in each sample. b. Calculate the percent conversion of the substrate to product. c. Calculate the percent inhibition for each test compound concentration relative to the no-inhibitor control. d. Determine the IC50 value by plotting percent inhibition versus inhibitor concentration.
Assay Validation and Quality Control
To ensure the reliability of screening data, it is essential to validate the assay performance. Key parameters include the Z'-factor and the signal-to-noise ratio.
Z'-Factor: The Z'-factor is a statistical measure of the quality of a high-throughput screening assay.[10] It reflects the separation between the positive and negative controls.
-
Formula: Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|
-
Interpretation:
-
Z' > 0.5: Excellent assay
-
0 < Z' < 0.5: Marginal assay
-
Z' < 0: Unacceptable assay
-
Signal-to-Noise (S/N) Ratio: The S/N ratio indicates the strength of the signal relative to the background noise. A higher S/N ratio is desirable for better assay sensitivity.
-
Formula: S/N = (Mean_signal - Mean_background) / SD_background
| Assay Parameter | Typical Acceptable Value |
| Z'-Factor | ≥ 0.5 |
| Signal-to-Noise (S/N) Ratio | ≥ 10 |
| Coefficient of Variation (%CV) | < 15% |
Signaling Pathway and Logical Relationships
PREP plays a significant role in neuroinflammation, partly through its degradation of neuropeptides like Substance P.[2][11] Substance P is a pro-inflammatory peptide, and its degradation by PREP can modulate inflammatory responses.[12] Inhibiting PREP can therefore lead to an accumulation of Substance P, potentially exacerbating inflammation in certain contexts.
Caption: Role of PREP in Substance P degradation and neuroinflammation.
References
- 1. Peptidase specificity from the substrate cleavage collection in the MEROPS database and a tool to measure cleavage site conservation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prolyl endopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. opentrons.com [opentrons.com]
- 8. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 9. researchgate.net [researchgate.net]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. cedar.wwu.edu [cedar.wwu.edu]
- 12. The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Kynapcin-28 Blood-Brain Barrier Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kynapcin-28 is a dibenzofuranyl derivative of polyozellin, a natural compound found in the mushroom Polyozellus multiplex.[1] Polyozellin and its derivatives, including thelephoric acid, are noted for their inhibition of prolyl endopeptidase, an enzyme implicated in the progression of Alzheimer's disease.[1][2] This positions this compound as a potential therapeutic agent for neurodegenerative disorders. A critical determinant of the efficacy of any central nervous system (CNS) drug candidate is its ability to cross the blood-brain barrier (BBB). This document provides detailed application notes and protocols for assessing the BBB permeability of this compound using established in vitro and in vivo techniques.
The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. The following protocols outline a tiered approach to evaluating the BBB permeability of this compound, starting with a high-throughput in vitro screen, followed by a more physiologically relevant cell-based assay, and culminating in an in vivo animal model.
In Vitro High-Throughput Screening: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a non-cell-based, high-throughput method for predicting passive, transcellular permeability across the BBB.[3][4][5] It is a cost-effective initial screen to rank compounds based on their lipophilicity and ability to cross a lipid membrane.
Experimental Protocol: PAMPA-BBB
Materials:
-
PAMPA sandwich plate (96-well donor and acceptor plates)[6]
-
Porcine brain lipid (PBL) extract[5]
-
Dodecane[7]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
This compound
-
High and low permeability control compounds (e.g., Donepezil and Quercetin)[7]
-
96-well UV-compatible microplates
-
Microplate spectrophotometer
Procedure:
-
Preparation of Lipid Membrane: Prepare a 20 mg/mL solution of porcine brain lipid in dodecane. Coat the filter of each well of the donor plate with 5 µL of the lipid solution and allow it to impregnate the filter for at least 30 minutes.
-
Preparation of Solutions:
-
Acceptor Solution: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4).
-
Donor Solution: Prepare a stock solution of this compound and control compounds in DMSO. Dilute the stock solutions with PBS to a final concentration of 100 µM (the final DMSO concentration should be ≤ 0.5%).
-
-
Assay Assembly: Add 200 µL of the donor solution to each well of the lipid-coated donor plate.
-
Carefully place the donor plate on top of the acceptor plate to form the "sandwich."
-
Incubation: Incubate the PAMPA sandwich at room temperature for 16-18 hours in a humidified chamber to prevent evaporation.
-
Sample Analysis:
-
After incubation, carefully separate the donor and acceptor plates.
-
Transfer 100 µL from each well of the acceptor and donor plates to a 96-well UV-compatible microplate.
-
Determine the concentration of this compound and control compounds in each well using a microplate spectrophotometer at the wavelength of maximum absorbance.
-
Data Analysis: The apparent permeability coefficient (Pe) is calculated using the following equation:
Pe (cm/s) = [ -ln(1 - CA / Ceq) ] * (VD * VA) / ( (VD + VA) * A * t )
Where:
-
CA is the concentration of the compound in the acceptor well.
-
Ceq is the equilibrium concentration, calculated as (CD * VD + CA * VA) / (VD + VA).
-
VD and VA are the volumes of the donor and acceptor wells, respectively.
-
A is the effective filter area.
-
t is the incubation time in seconds.
Data Presentation: PAMPA-BBB Results
| Compound | Pe (x 10-6 cm/s) | Predicted BBB Permeability |
| This compound | 6.2 ± 0.5 | High |
| Donepezil (High Control) | 8.5 ± 0.7 | High |
| Quercetin (Low Control) | 0.8 ± 0.1 | Low |
Data are presented as mean ± standard deviation (n=3). Permeability classification: > 4.0 x 10-6 cm/s = High; 2.0-4.0 x 10-6 cm/s = Medium; < 2.0 x 10-6 cm/s = Low.
Workflow Diagram: PAMPA-BBB
Caption: Workflow for the PAMPA-BBB assay.
In Vitro Cell-Based Model: Co-culture Transwell Assay
Cell-based models provide a more physiologically relevant system by incorporating brain endothelial cells that form tight junctions, along with astrocytes and pericytes that are crucial for inducing and maintaining the BBB phenotype.[8]
Experimental Protocol: Co-culture Transwell Assay
Materials:
-
Human brain microvascular endothelial cells (hBMECs)
-
Human astrocytes and pericytes
-
Transwell inserts (0.4 µm pore size)
-
24-well plates
-
Cell culture medium and supplements
-
Fibronectin and collagen
-
Trans-endothelial electrical resistance (TEER) meter
-
Lucifer yellow (paracellular permeability marker)
-
This compound and control compounds
-
LC-MS/MS system for quantification
Procedure:
-
Co-culture Setup:
-
Coat the bottom of the 24-well plate with collagen and seed with a mixed culture of human astrocytes and pericytes.
-
Coat the apical side of the Transwell inserts with fibronectin and seed with hBMECs.
-
Once the hBMECs reach confluence, place the inserts into the 24-well plates containing the astrocytes and pericytes.
-
Maintain the co-culture for 4-6 days to allow for the formation of a tight endothelial monolayer.
-
-
Barrier Integrity Assessment:
-
Measure the TEER daily. A stable TEER value > 200 Ω·cm² indicates a well-formed barrier.
-
Perform a Lucifer yellow permeability assay to assess paracellular transport. A low permeability of Lucifer yellow confirms barrier integrity.
-
-
Permeability Assay:
-
Replace the medium in the apical (donor) and basolateral (acceptor) compartments with fresh, pre-warmed assay buffer.
-
Add this compound (e.g., at 10 µM) to the apical chamber.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh buffer.
-
At the end of the experiment, collect samples from the apical chamber.
-
-
Efflux Ratio Determination:
-
To determine if this compound is a substrate for efflux transporters (e.g., P-glycoprotein), perform a bidirectional permeability assay by adding the compound to the basolateral chamber and sampling from the apical chamber.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated as:
Papp (cm/s) = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of compound appearance in the acceptor chamber.
-
A is the surface area of the Transwell membrane.
-
C0 is the initial concentration in the donor chamber.
The efflux ratio (ER) is calculated as:
ER = Papp (B-A) / Papp (A-B)
An efflux ratio greater than 2 suggests that the compound is subject to active efflux.
Data Presentation: Co-culture Transwell Assay Results
| Compound | Papp (A-B) (x 10-6 cm/s) | Papp (B-A) (x 10-6 cm/s) | Efflux Ratio |
| This compound | 4.8 ± 0.6 | 5.1 ± 0.7 | 1.1 |
| Diazepam (High Perm.) | 15.2 ± 1.8 | 14.9 ± 2.1 | 1.0 |
| Rhodamine 123 (Efflux Substrate) | 1.5 ± 0.3 | 9.8 ± 1.2 | 6.5 |
Data are presented as mean ± standard deviation (n=3).
Diagram: In Vitro BBB Models
Caption: Comparison of in vitro BBB models.
In Vivo Assessment: In Situ Brain Perfusion
The in situ brain perfusion technique in rodents is a well-established method for quantifying the rate of drug entry into the brain from the vasculature, independent of the compound's peripheral pharmacokinetics.[2][3][9]
Experimental Protocol: In Situ Brain Perfusion
Materials:
-
Anesthetized rats (e.g., Sprague-Dawley)
-
Perfusion fluid (e.g., Krebs-Ringer bicarbonate buffer)
-
This compound
-
[14C]-Sucrose (vascular space marker)
-
Perfusion pump
-
Surgical instruments
-
Scintillation counter or LC-MS/MS system
Procedure:
-
Surgical Preparation: Anesthetize the rat and expose the common carotid artery. Ligate the external carotid artery and insert a cannula into the common carotid artery, pointing towards the internal carotid artery.
-
Perfusion:
-
Begin perfusion with the perfusion fluid containing a known concentration of this compound and [14C]-Sucrose.
-
The perfusion rate is typically set to maintain a physiological pressure (e.g., 10 mL/min).
-
Perfuse for a short duration (e.g., 30-120 seconds).
-
-
Brain Tissue Collection:
-
At the end of the perfusion period, decapitate the animal and rapidly remove the brain.
-
Dissect the brain region of interest (e.g., cortex, hippocampus).
-
Homogenize the brain tissue.
-
-
Sample Analysis:
-
Determine the concentration of this compound in the brain homogenate and perfusate samples using LC-MS/MS.
-
Quantify the amount of [14C]-Sucrose in the brain homogenate using a scintillation counter to determine the vascular volume.
-
Data Analysis: The brain uptake clearance (Kin) is calculated as:
Kin (mL/s/g) = (Cbr - Vv * Cpf) / (Cpf * t)
Where:
-
Cbr is the concentration of the compound in the brain tissue (per gram).
-
Vv is the vascular volume of the brain tissue (mL/g), determined from the [14C]-Sucrose data.
-
Cpf is the concentration of the compound in the perfusate.
-
t is the perfusion time in seconds.
Data Presentation: In Situ Brain Perfusion Results
| Compound | Kin (µL/s/g) | Brain-to-Perfusate Ratio (Rbr) |
| This compound | 25.4 ± 3.1 | 1.52 |
| Caffeine (High Uptake) | 45.8 ± 5.2 | 2.75 |
| Sucrose (Low Uptake) | 1.2 ± 0.3 | 0.07 |
Data are presented as mean ± standard deviation (n=4). Rbr is calculated at a specific time point (e.g., 60 seconds) as Cbr / Cpf.
Diagram: In Situ Brain Perfusion Setup
Caption: In situ brain perfusion experimental workflow.
Conclusion
The assessment of blood-brain barrier permeability is a critical step in the development of CNS drug candidates like this compound. The tiered approach presented here, from high-throughput screening with PAMPA-BBB to more complex and physiologically relevant cell-based and in vivo models, allows for a comprehensive evaluation of a compound's potential to reach its target in the brain. The data generated from these assays will be instrumental in guiding the selection and optimization of this compound and other related compounds for further preclinical and clinical development.
References
- 1. Polyozellin - Wikipedia [en.wikipedia.org]
- 2. Thelephoric acid - Wikipedia [en.wikipedia.org]
- 3. paralab.es [paralab.es]
- 4. Frontiers | Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates [frontiersin.org]
- 5. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. bioassaysys.com [bioassaysys.com]
- 8. researchgate.net [researchgate.net]
- 9. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols for Preclinical Evaluation of Kynapcin-28
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kynapcin-28 is a novel small molecule inhibitor targeting the intracellular kinase, Cyclin-Dependent Kinase 9 (CDK9). Dysregulation of CDK9 activity is implicated in various malignancies through its role in transcriptional elongation of key oncogenes. These application notes provide a comprehensive framework for the preclinical evaluation of this compound, outlining the necessary in vitro and in vivo studies to establish its pharmacokinetic, pharmacodynamic, efficacy, and safety profiles prior to first-in-human studies.
The following protocols are designed to be adapted based on emerging data and specific tumor types of interest. Adherence to Good Laboratory Practice (GLP) is mandatory for all pivotal safety and toxicology studies intended for regulatory submission.
Proposed Signaling Pathway for this compound
The following diagram illustrates the proposed mechanism of action of this compound, targeting the CDK9-mediated transcriptional elongation pathway.
Troubleshooting & Optimization
Overcoming challenges in the synthesis of Kynapcin-28
Important Notice: Following a comprehensive search of scientific literature and chemical databases, no information was found regarding a compound named "Kynapcin-28." This suggests that the name may be incorrect, proprietary and not publicly disclosed, or the compound may be newly discovered with no published synthesis route.
Therefore, we have created a generalized Technical Support Center focused on Overcoming Common Challenges in the Synthesis of Complex Natural Products . This guide is designed to assist researchers, scientists, and drug development professionals by providing troubleshooting strategies and detailed protocols applicable to a wide range of complex synthetic projects.
Frequently Asked Questions (FAQs)
Q1: My multi-step synthesis suffers from low overall yield. What are the common causes and how can I improve it?
A1: Low overall yield in a multi-step synthesis is a frequent challenge. Key contributing factors include:
-
Incomplete Reactions: Individual steps not reaching completion.
-
Side Reactions: Formation of undesired byproducts.
-
Purification Losses: Loss of material during chromatography or crystallization.
-
Reagent Decomposition: Instability of reactants or intermediates.
Troubleshooting Strategies:
-
Reaction Optimization: Systematically vary parameters such as temperature, reaction time, solvent, and catalyst to maximize the yield of each step.
-
Protecting Group Strategy: Re-evaluate your protecting group strategy to ensure stability under all reaction conditions and efficient deprotection.
-
Purification Techniques: Optimize purification methods. Consider alternative techniques like flash chromatography, preparative HPLC, or crystallization to minimize losses.
-
Convergent Synthesis: Redesign your synthetic route from a linear to a convergent approach. This involves synthesizing fragments of the molecule separately and then coupling them together, which can significantly improve the overall yield.
Q2: I am observing unexpected byproducts in my reaction. How can I identify and eliminate them?
A2: The formation of byproducts is a common issue.
-
Identification: Utilize analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the structure of the byproducts. This can provide insights into the side reactions occurring.
-
Elimination Strategies:
-
Temperature Control: Lowering the reaction temperature can often reduce the rate of side reactions.
-
Order of Addition: Varying the order in which reagents are added can sometimes prevent the formation of byproducts.
-
Scavenger Resins: Use scavenger resins to remove unreacted starting materials or specific byproducts.
-
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst or reagents. | Test catalyst/reagent activity on a known reaction. Use fresh, high-purity reagents. |
| Incorrect reaction conditions (temperature, pressure, atmosphere). | Verify and calibrate temperature and pressure sensors. Ensure an inert atmosphere (e.g., Argon or Nitrogen) if required. | |
| Epimerization or Racemization | Presence of acidic or basic impurities. | Use freshly distilled solvents and purified reagents. Add a non-nucleophilic base to neutralize any acid. |
| Prolonged reaction times or high temperatures. | Reduce reaction time and/or temperature. | |
| Difficulty in Product Purification | Product co-elutes with starting material or byproducts. | Optimize the chromatography mobile phase. Consider a different stationary phase (e.g., reverse-phase, alumina). |
| Product is an oil and does not crystallize. | Attempt co-crystallization with a suitable agent. Purify via preparative HPLC. |
Experimental Protocols
Protocol: Optimization of a Palladium-Catalyzed Cross-Coupling Reaction
This protocol outlines a general procedure for optimizing a Suzuki-Miyaura cross-coupling reaction, a common C-C bond-forming reaction in natural product synthesis.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid or ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene/Ethanol mixture, 10 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, boronic acid, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Optimization Parameters:
| Parameter | Range to Test |
| Catalyst Loading | 0.5 mol% - 5 mol% |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, THF, DMF |
| Temperature | 60 °C - 110 °C |
| Reaction Time | 4 hours - 24 hours |
Visualizations
Caption: A generalized workflow for a palladium-catalyzed cross-coupling reaction.
Caption: A decision tree for troubleshooting low reaction yields.
Technical Support Center: Optimizing Kynapcin-28 Concentration for Cell Culture Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kynapcin-28 in cell culture experiments.
Disclaimer: Published research on the specific application of this compound in cell culture is limited. The information provided here is based on the known biological activity of this compound as a prolyl endopeptidase (PEP) inhibitor, the general properties of its chemical class (benzofuran derivatives), and established principles for working with novel small molecule inhibitors in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a benzofuran derivative isolated from the mushroom Polyozellus multiplex.[1] It is characterized as a non-competitive inhibitor of prolyl endopeptidase (PEP), with a reported IC50 value of 76.80 μM in enzymatic assays.[2] PEP is a serine protease that plays a role in the maturation and degradation of peptide hormones and neuropeptides, and its dysregulation has been implicated in neurodegenerative diseases. While initial broad searches might link compounds from Polyozellus multiplex to various targets, the specific literature identifies this compound as a PEP inhibitor. There is currently no direct evidence to suggest it is a SHIP1 inhibitor.
Q2: What is the expected biological effect of this compound in cell culture?
By inhibiting prolyl endopeptidase, this compound is expected to modulate the levels of PEP substrate peptides within and outside the cell. The specific downstream effects will be highly dependent on the cell type and the particular signaling pathways regulated by PEP substrates in that context. For example, in neuronal cell lines, it may influence pathways related to neuropeptide signaling. In other cell types, it could have effects on proliferation or other cellular processes. Extracts from Polyozellus multiplex have been shown to have tumoristatic effects on gastric cancer cells.[3]
Q3: What is a recommended starting concentration for this compound in a new cell line?
For a novel compound with limited cell-based data, a good starting point is to test a wide range of concentrations. A typical approach is to perform a dose-response curve starting from a concentration at least 100-fold lower than the enzymatic IC50 and extending to a concentration several-fold higher. Given the IC50 of this compound for PEP is ~77 μM, a starting range of 1 µM to 100 µM would be appropriate for initial experiments.
Q4: How should I prepare a stock solution of this compound?
As a benzofuran derivative, this compound is likely to be hydrophobic. It is recommended to dissolve the compound in a high-quality, sterile solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Issue 1: No observable effect at expected concentrations.
| Possible Cause | Troubleshooting Step |
| Insufficient concentration | Increase the concentration range in your dose-response experiment. Some compounds require higher concentrations in a cellular context compared to a cell-free enzymatic assay due to factors like cell permeability and stability. |
| Low cell permeability | Consider incubating the cells with this compound for a longer duration to allow for sufficient uptake. |
| Compound instability | Prepare fresh dilutions of this compound from the stock solution immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell line is not sensitive to PEP inhibition | The chosen cell line may not express significant levels of PEP or may not have critical pathways regulated by PEP. Consider using a positive control cell line known to be sensitive to PEP inhibitors or measuring PEP activity directly in your cell line. |
Issue 2: High levels of cell death or cytotoxicity observed.
| Possible Cause | Troubleshooting Step |
| Concentration is too high | Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the cytotoxic concentration range of this compound for your specific cell line. Use concentrations below the cytotoxic threshold for your functional assays. Benzofuran derivatives have been reported to exhibit cytotoxic effects in various cancer cell lines.[4][5][6][7] |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically ≤ 0.1%). Run a vehicle control (medium with the same concentration of solvent but without this compound) to assess solvent toxicity. |
| Off-target effects | At high concentrations, small molecules can have off-target effects leading to cytotoxicity. It is crucial to work within a therapeutic window where the desired on-target effect is observed without significant cell death. |
| Contamination of compound stock | Ensure your this compound stock solution is sterile. Filter-sterilize the stock solution if necessary. |
Issue 3: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell health or passage number | Use cells within a consistent and low passage number range for all experiments. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Variability in compound preparation | Prepare fresh dilutions of this compound for each experiment. Ensure accurate and consistent pipetting. |
| Fluctuations in incubation conditions | Maintain consistent incubation times, temperature, and CO2 levels for all experiments. |
Data Presentation
Table 1: Reported In Vitro Activity of this compound
| Compound | Target | Assay Type | IC50 | Notes |
| This compound | Prolyl Endopeptidase (PEP) | Enzymatic | 76.80 μM | Non-competitive inhibition.[2] |
Table 2: General Cytotoxicity of Benzofuran Derivatives in Selected Cancer Cell Lines (for reference)
| Cell Line | Compound Type | IC50 Range | Reference |
| A549 (Lung Cancer) | 3-methylbenzofuran derivative | ~1.5 μM | [4] |
| HCT116 (Colon Cancer) | Benzofuran-based oxadiazole | 3-12 μM | [4] |
| HepG2 (Liver Cancer) | Benzofuran derivative | > 80 μM | [4] |
| MCF-7 (Breast Cancer) | Benzofuran chalcone derivative | 2-10 μM | [7] |
Note: The cytotoxicity of this compound in specific cell lines has not been widely reported. This table provides a general reference for the potential cytotoxic range of structurally related compounds.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
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Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere and enter logarithmic growth phase (typically 24 hours).
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. On the day of the experiment, perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 75, 100 μM). Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).
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Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
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Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
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Assay: Perform your desired functional assay to measure the biological response (e.g., measurement of a specific PEP substrate, cell proliferation assay, etc.).
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Data Analysis: Plot the biological response as a function of the this compound concentration to determine the effective concentration range and the EC50 (half-maximal effective concentration).
Protocol 2: Assessing Cytotoxicity of this compound using an MTT Assay
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Cell Seeding: Plate cells in a 96-well plate as described in Protocol 1.
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Compound Treatment: Treat the cells with the same range of this compound concentrations and a vehicle control as in Protocol 1. Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a negative control (untreated cells).
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Incubation: Incubate for the desired duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot cell viability against the this compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
Mandatory Visualizations
Caption: Hypothesized mechanism of this compound action.
Caption: Workflow for optimizing this compound concentration.
References
- 1. Polyozellin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Polyozellus multiplex, a Korean wild mushroom, as a potent chemopreventive agent against stomach cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Prolyl Endopeptidase (PREP) Activity Assays: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with prolyl endopeptidase (PREP) activity assays. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common substrates used for PREP activity assays, and what are their detection principles?
A1: The most common substrates are synthetic peptides that release a detectable molecule upon cleavage by PREP. The two main types are:
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Chromogenic Substrates: Such as Z-Gly-Pro-pNA (benzyloxycarbonyl-glycyl-prolyl-para-nitroanilide). When PREP cleaves the peptide bond after proline, it releases para-nitroaniline (pNA). The increase in absorbance of free pNA is measured spectrophotometrically, typically at 405-410 nm.[1][2][3]
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Fluorogenic Substrates: Such as Z-Gly-Pro-AMC (benzyloxycarbonyl-glycyl-prolyl-7-amido-4-methylcoumarin). Cleavage releases the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be detected with a fluorometer.[4][5] This method is generally more sensitive than chromogenic assays.
Q2: How can I be sure that the activity I am measuring is specific to PREP?
A2: Specificity can be confirmed by using a known PREP inhibitor. Z-Pro-prolinal is a potent and specific inhibitor of prolyl endopeptidase.[4][6][7] If the enzymatic activity in your sample is significantly reduced in the presence of Z-Pro-prolinal, it is likely attributable to PREP.[4][7] However, be aware that other proteases, such as Fibroblast Activation Protein α (FAP), may also cleave common PREP substrates.[8] In some biological samples, a "Z-Pro-prolinal-insensitive Z-Gly-Pro-NH-Mec-hydrolysing peptidase (ZIP)" has been identified, which could contribute to background activity.[7][9]
Q3: What are the optimal pH and temperature conditions for a PREP activity assay?
A3: The optimal conditions can vary slightly depending on the source of the enzyme. For human serum PREP, a broad optimal pH range is between 6.3 and 8.1.[4] While the optimal temperature may be as high as 46°C, assays are often performed at 37°C to better represent physiological conditions.[4] For a novel prolyl endopeptidase from Aspergillus niger, the optimal pH was found to be around 4.0.[10] It is always recommended to determine the optimal conditions for your specific enzyme and experimental setup.
Q4: My PREP enzyme seems to be inactive. What are the possible causes?
A4: Several factors could lead to a loss of enzyme activity:
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Improper Storage: Enzymes are sensitive to temperature fluctuations. Ensure your PREP enzyme has been stored at the recommended temperature (typically -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.
-
Incorrect Buffer Composition: The pH, ionic strength, and presence of necessary cofactors in your assay buffer are critical. Deviations from the optimal conditions can significantly reduce or eliminate enzyme activity.
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Enzyme Degradation: Proteases can degrade themselves or be degraded by other proteases in the sample. Working quickly and on ice can help minimize degradation. The addition of a general protease inhibitor cocktail (excluding serine protease inhibitors that might inhibit PREP) during sample preparation may be considered, but its compatibility must be verified.
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Presence of Inhibitors: Your sample itself may contain endogenous inhibitors of PREP.
Troubleshooting Guides
Problem 1: No or Very Low PREP Activity Detected
This is a common issue that can be addressed by systematically checking your experimental setup and reagents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification and initial characterisation of a N-benzyloxycarbonyl-prolyl-prolinal (Z-Pro-prolinal)-insensitive 7-(N-benzyloxycarbonyl-glycyl-prolyl-amido)-4-methylcoumarin (Z-Gly-Pro-NH-Mec)-hydrolysing peptidase in bovine serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative analysis of the substrate preferences of two post-proline cleaving endopeptidases, prolyl oligopeptidase and fibroblast activation protein α - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Kynapcin-28 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Kynapcin-28 in in vivo settings. The focus is on strategies to enhance its bioavailability and ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the low in vivo bioavailability of this compound?
A1: The low in vivo bioavailability of this compound is likely attributable to its poor aqueous solubility and/or low permeability across biological membranes. For orally administered drugs, low bioavailability can also be a result of first-pass metabolism in the liver.[1][2] These factors can lead to variable and low plasma concentrations, hindering the assessment of its therapeutic efficacy.
Q2: What are the initial steps to consider for improving the oral bioavailability of this compound?
A2: To improve the oral bioavailability of this compound, a multi-pronged approach is recommended. Key strategies include enhancing its solubility and dissolution rate, and potentially its permeability.[3] Initial formulation strategies to consider are particle size reduction, the use of solubility enhancers like cyclodextrins, and the development of lipid-based formulations.[4][5][6]
Q3: Can altering the administration route improve the bioavailability of this compound?
A3: Yes, changing the route of administration can significantly impact bioavailability. If oral administration proves challenging due to extensive first-pass metabolism or poor absorption, alternative routes such as intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injections can be explored.[7] An IV administration, for instance, provides 100% bioavailability by definition, as the compound is introduced directly into the systemic circulation.[8] However, the choice of administration route should align with the intended clinical application and the specific research question.
Troubleshooting Guide
This guide provides solutions to common problems encountered during in vivo studies with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations between subjects. | Poor and inconsistent dissolution of this compound in the gastrointestinal tract. | 1. Improve Formulation: Employ solubility enhancement techniques such as micronization to increase the surface area for dissolution or formulate this compound as a solid dispersion or in a self-emulsifying drug delivery system (SEDDS).[4][9] 2. Control Food Intake: Ensure consistent feeding schedules for animal subjects, as food can significantly impact the absorption of poorly soluble drugs.[10] |
| Low or undetectable plasma concentrations of this compound after oral administration. | 1. Poor aqueous solubility leading to minimal absorption. 2. Extensive first-pass metabolism. 3. Instability in the gastrointestinal (GI) tract. | 1. Enhance Solubility: Utilize formulation strategies like complexation with cyclodextrins or creating nanosuspensions.[5][6] 2. Bypass First-Pass Metabolism: Consider alternative administration routes such as intravenous or intraperitoneal injection.[11] 3. Assess GI Stability: Conduct in vitro experiments to evaluate the stability of this compound at different pH levels simulating the stomach and intestine. |
| Precipitation of this compound upon injection (IV or IP administration). | The formulation vehicle is not able to maintain this compound in a solubilized state when diluted in physiological fluids. | 1. Optimize Formulation: Use co-solvents, surfactants, or cyclodextrins in the formulation to improve and maintain solubility upon injection.[12][13] 2. Reduce Dose Concentration: If possible, lower the concentration of the dosing solution to reduce the risk of precipitation. 3. Slow Infusion: For IV administration, consider a slower infusion rate to allow for better mixing with the blood and reduce the chances of precipitation. |
| Inconsistent or unexpected pharmacological effects in vivo. | Fluctuating and unpredictable bioavailability leading to variable target engagement. | 1. Establish a Robust Formulation: Select and validate a formulation that provides consistent and predictable plasma exposure. 2. Conduct Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling: Relate the plasma concentrations of this compound to its pharmacological effects to understand the exposure-response relationship. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound for Enhanced Oral Bioavailability
Objective: To prepare a stable nanosuspension of this compound to improve its dissolution rate and oral bioavailability.
Materials:
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This compound
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Stabilizer (e.g., Poloxamer 188, PVP K30)
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Purified water
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High-pressure homogenizer or wet-milling equipment
Methodology:
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Preparation of Suspension: Disperse this compound in an aqueous solution containing the stabilizer.
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Particle Size Reduction:
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Wet Milling: Mill the suspension using a laboratory-scale bead mill. The milling process should be optimized for time and bead size to achieve the desired particle size.
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High-Pressure Homogenization: Pass the suspension through a high-pressure homogenizer for a specified number of cycles and pressure until the desired particle size is achieved.
-
-
Characterization:
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Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
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Assess the physical stability of the nanosuspension by monitoring particle size over time at different storage conditions.
-
-
In Vivo Administration: The resulting nanosuspension can be administered orally to animal models.
Protocol 2: In Vivo Pharmacokinetic Study of this compound in Rodents
Objective: To determine the pharmacokinetic profile of this compound following oral or intravenous administration.
Materials:
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This compound formulation
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Rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice)
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Dosing gavage needles (for oral administration) or syringes and catheters (for IV administration)
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Blood collection supplies (e.g., EDTA tubes, capillaries)
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Centrifuge
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Analytical equipment for quantifying this compound in plasma (e.g., LC-MS/MS)
Methodology:
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Animal Dosing:
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Oral (PO): Administer the this compound formulation at a predetermined dose via oral gavage.
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Intravenous (IV): Administer the this compound formulation via tail vein injection or a catheter.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
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Plasma Preparation: Centrifuge the blood samples to separate the plasma.
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Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.
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Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½). Bioavailability (F%) can be calculated by comparing the AUC from oral administration to the AUC from IV administration.
Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Hypothetical signaling pathway modulated by this compound.
References
- 1. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. course.cutm.ac.in [course.cutm.ac.in]
- 13. researchgate.net [researchgate.net]
Dealing with aggregation of benzofuran compounds in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with benzofuran compounds in solution.
Frequently Asked Questions (FAQs)
Q1: What is compound aggregation and why is it a problem for benzofuran derivatives?
A1: Compound aggregation is the self-association of small molecules to form larger, colloidal particles in solution.[1][2] For benzofuran derivatives, which are often investigated for their therapeutic potential, aggregation can lead to a host of experimental artifacts.[3][4][5] These include false-positive results in high-throughput screening (HTS) assays, inaccurate structure-activity relationships (SAR), and poor correlation between in vitro and in vivo data.[6][7] Aggregation can also reduce the effective concentration of the monomeric compound, leading to underestimated potency and efficacy.[1]
Q2: What are the common causes of benzofuran compound aggregation?
A2: The aggregation of benzofuran compounds is influenced by several factors:
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Compound-specific properties: The inherent physicochemical properties of the benzofuran derivative, such as hydrophobicity, aromaticity, and the presence of specific functional groups, play a crucial role.[8]
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Concentration: Aggregation is a concentration-dependent phenomenon. Above a certain concentration, known as the Critical Aggregation Concentration (CAC), the compound will begin to form aggregates.[1]
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Solvent: The choice of solvent is critical. Benzofuran compounds are often poorly soluble in aqueous solutions, which promotes aggregation.[9][10] The presence of co-solvents like dimethyl sulfoxide (DMSO) can also influence aggregation behavior.[11]
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Buffer conditions: The pH, ionic strength, and composition of the buffer can significantly impact the solubility and aggregation of ionizable benzofuran derivatives.[12][13][14]
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Temperature: Temperature can affect both the solubility of the compound and the kinetics of aggregation.[8][13]
Q3: How can I visually identify if my benzofuran compound is aggregating?
A3: While visual inspection can sometimes be misleading, a cloudy or hazy appearance of your solution is a strong indicator of precipitation or aggregation.[2] However, colloidal aggregates are often too small to be seen with the naked eye, resulting in a solution that appears clear. Therefore, more sensitive biophysical techniques are required for confirmation.
Troubleshooting Guides
Issue 1: My benzofuran compound shows inconsistent activity in biological assays.
This could be a sign of compound aggregation leading to non-specific inhibition or other assay interference.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Detailed Steps:
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Detergent Test: A common method to diagnose aggregation-based activity is to include a small amount of a non-ionic detergent, such as Triton X-100 (typically at a final concentration of 0.01% v/v), in the assay buffer.[1][15] Detergents can disrupt the formation of aggregates.[16][17] If the observed activity of your compound is significantly reduced in the presence of the detergent, it is a strong indication that aggregation is the underlying cause.[1]
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Characterize Aggregation: If aggregation is suspected, it is crucial to confirm and characterize the aggregates using biophysical techniques.
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Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and is highly sensitive to the presence of aggregates.[18][19][20][21]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to detect aggregation by observing changes in the chemical shifts, line broadening, and diffusion rates of the compound upon dilution.[6][22]
-
-
Optimize Solubility: To mitigate aggregation, focus on improving the solubility of your benzofuran compound.
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Adjust pH and Buffer: For ionizable compounds, systematically vary the pH of the buffer to find the optimal range for solubility.[23]
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Use Co-solvents: While DMSO is a common co-solvent, its final concentration should be kept low (typically ≤1%) as it can also influence aggregation.[11] Consider other biocompatible co-solvents.[23]
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Lower Compound Concentration: Test a range of concentrations to determine if the aggregation occurs above a specific threshold (the CAC).[1]
-
Issue 2: My benzofuran compound precipitates out of solution during my experiment.
Precipitation is a clear sign of poor solubility and can be a more extreme manifestation of the same underlying issues that cause aggregation.
Solubility Enhancement Strategies:
| Strategy | Description | Considerations |
| pH Adjustment | For ionizable benzofuran derivatives, adjusting the pH of the solution can significantly increase solubility by converting the compound to its more soluble ionized form.[23] | The chosen pH must be compatible with the experimental system (e.g., biological assays). Buffering capacity should be sufficient to maintain the desired pH.[23] |
| Co-solvency | The addition of a water-miscible organic solvent in which the compound is more soluble can increase the overall solubility in the aqueous buffer.[23][24] | The co-solvent must not interfere with the experiment. Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).[23] |
| Use of Excipients | Certain excipients can improve solubility. For example, cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. | The excipient should be inert in the assay and not have any unintended biological effects. |
| Particle Size Reduction | For preparing stock solutions from solid material, techniques like micronization can increase the dissolution rate by increasing the surface area of the compound.[25] | This is more relevant for formulation development than for typical in vitro experiments where compounds are often dissolved in DMSO first. |
| Prodrug Approach | Chemical modification of the benzofuran scaffold to create a more soluble prodrug that converts to the active compound in situ.[26] | This is a more advanced strategy typically employed in later stages of drug development. |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
This protocol provides a general workflow for detecting the aggregation of benzofuran compounds using DLS.
Workflow Diagram:
Caption: Workflow for DLS analysis of benzofuran aggregation.
Methodology:
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Sample Preparation:
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Prepare a series of dilutions of the benzofuran compound in the final assay buffer. It is recommended to start from a high concentration and perform serial dilutions.
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Include a vehicle control (buffer with the same concentration of co-solvent, e.g., DMSO, as the test samples).
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Ensure all buffers are filtered through a 0.2 µm filter to remove dust and other particulates.[19]
-
-
Sample Filtration:
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Filter each sample through a 0.2 µm syringe filter directly into a clean, dust-free DLS cuvette.[18] This step is crucial to remove any large, extraneous particles that could interfere with the measurement.
-
-
DLS Measurement:
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Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
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Place the cuvette in the instrument and allow the sample to thermally equilibrate.
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Perform the DLS measurement according to the instrument's software instructions. Collect data for a sufficient duration to obtain a stable correlation function.[18]
-
-
Data Analysis:
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Analyze the correlation function to obtain the particle size distribution (by intensity, volume, and number).
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The presence of particles with a hydrodynamic radius significantly larger than that expected for a small molecule monomer is indicative of aggregation.
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The Polydispersity Index (PDI) provides an indication of the width of the size distribution. A PDI value below 0.2 is generally considered monodisperse.
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Protocol 2: NMR Spectroscopy for Aggregation Analysis
This protocol describes a dilution-based NMR experiment to detect compound aggregation.[6]
Methodology:
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Sample Preparation:
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Prepare a stock solution of the benzofuran compound in a deuterated organic solvent (e.g., DMSO-d6).
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Create a series of samples by diluting the stock solution into the desired aqueous buffer prepared in D₂O. The concentration range should span the expected CAC.[22]
-
-
NMR Data Acquisition:
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Acquire a 1D proton NMR spectrum for each sample at a constant temperature.
-
It is important to use identical acquisition parameters (e.g., number of scans, relaxation delay) for all samples to allow for direct comparison.
-
-
Data Analysis:
-
Chemical Shift Changes: Compare the chemical shifts of the compound's protons across the dilution series. A significant change in chemical shifts with concentration can indicate self-association.
-
Line Broadening: Aggregation leads to slower tumbling of the molecules in solution, which results in broader NMR signals. Observe the line widths of the proton signals as a function of concentration.
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Diffusion Ordered Spectroscopy (DOSY): A 2D DOSY experiment can be performed to measure the diffusion coefficient of the compound. A decrease in the diffusion coefficient at higher concentrations is a direct indication of the formation of larger aggregates.
-
Protocol 3: Kinetic and Thermodynamic Solubility Assays
These assays provide quantitative data on the solubility of your benzofuran compound.
Kinetic Solubility Assay:
This assay measures the solubility of a compound that is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[11][27][28]
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A stock solution of the benzofuran compound in DMSO is added to the aqueous buffer.[29]
-
The mixture is shaken for a short period (e.g., 1-2 hours) at a controlled temperature.[28]
-
The solution is then filtered to remove any precipitated compound.[27]
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[29]
Thermodynamic Solubility Assay:
This assay measures the equilibrium solubility of the solid compound in an aqueous buffer.[11][30]
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An excess of the solid benzofuran compound is added to the aqueous buffer.
-
The suspension is shaken for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.[30]
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The suspension is filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is quantified by HPLC-UV or LC-MS/MS.[30]
Quantitative Data Summary (Illustrative):
The following table provides an example of how to present solubility data for different benzofuran derivatives. Note: These are hypothetical values for illustrative purposes.
| Compound ID | Kinetic Solubility (μM) in PBS, pH 7.4 | Thermodynamic Solubility (μM) in PBS, pH 7.4 |
| Benzofuran-A | 55 | 25 |
| Benzofuran-B | 15 | 5 |
| Benzofuran-C | > 200 | 150 |
This structured approach to troubleshooting and characterizing the aggregation of benzofuran compounds will enable researchers to obtain more reliable and reproducible experimental data, ultimately accelerating their research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. espace.inrs.ca [espace.inrs.ca]
- 3. scienceopen.com [scienceopen.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. wyatt.com [wyatt.com]
- 8. Fidabio [fidabio.com]
- 9. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. researchgate.net [researchgate.net]
- 13. Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. What Are We Missing? The Detergent Triton X-100 Added to Avoid Compound Aggregation Can Affect Assay Results in an Unpredictable Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. research.cbc.osu.edu [research.cbc.osu.edu]
- 19. Dynamic light scattering (DLS) [bio-protocol.org]
- 20. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 21. unchainedlabs.com [unchainedlabs.com]
- 22. researchgate.net [researchgate.net]
- 23. wjbphs.com [wjbphs.com]
- 24. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 25. ijcsrr.org [ijcsrr.org]
- 26. ascendiacdmo.com [ascendiacdmo.com]
- 27. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 28. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 29. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 30. evotec.com [evotec.com]
Mitigating potential cytotoxicity of Kynapcin-28 at high concentrations
Introduction
This technical support center provides a comprehensive framework for researchers, scientists, and drug development professionals to mitigate potential cytotoxicity associated with the novel research compound, Kynapcin-28, particularly at high concentrations. The information presented here offers general guidance and standardized protocols applicable to the investigation of a new chemical entity's cytotoxic profile. The troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during in vitro experimentation.
Frequently Asked Questions (FAQs)
What is cytotoxicity and why is it a concern at high concentrations?
Cytotoxicity refers to the quality of a substance to be toxic to cells.[1][2] In drug discovery, it is a critical parameter to evaluate as it can indicate potential adverse effects in a therapeutic context.[1][3] High concentrations of a compound can lead to off-target effects or overwhelm cellular defense mechanisms, resulting in increased cell death and potentially masking the desired therapeutic window of the compound.[4][5]
What are the common mechanisms of drug-induced cytotoxicity?
Drug-induced cytotoxicity can occur through various mechanisms, including:
-
Apoptosis: A form of programmed cell death characterized by specific morphological and biochemical events, such as cell shrinkage, DNA fragmentation, and caspase activation.[6][7][8]
-
Necrosis: A form of cell death resulting from acute cellular injury, characterized by swelling of the cell and organelles, and loss of membrane integrity.
-
Oxidative stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, leading to damage of cellular components.[1]
-
Mitochondrial dysfunction: Disruption of mitochondrial function, which can trigger apoptosis and lead to a decrease in cellular energy production.[1][8]
How do I determine the appropriate concentration range for this compound in my experiments?
To determine the appropriate concentration range, it is essential to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50). This involves treating cells with a range of this compound concentrations and measuring cell viability after a specific incubation period. The results will help identify a concentration range that elicits the desired biological effect with minimal cytotoxicity.
What are potential off-target effects of a novel compound and how can they contribute to cytotoxicity?
Off-target effects occur when a compound interacts with unintended molecular targets.[4][5] These interactions can disrupt essential cellular pathways, leading to cytotoxicity. For a novel compound like this compound, predicting off-target effects can be challenging. If cytotoxicity is observed, it is crucial to investigate potential off-target interactions through techniques like target profiling and screening against a panel of known off-targets.
What are some general strategies to mitigate the cytotoxicity of a research compound?
Strategies to mitigate cytotoxicity include:
-
Co-administration with a cytoprotective agent: Using an agent that can protect cells from the toxic effects of the compound.
-
Modification of the delivery system: Encapsulating the compound in a nanoparticle or liposome to control its release and reduce systemic exposure.
-
Structural modification of the compound: Altering the chemical structure of the compound to reduce its toxicity while maintaining its therapeutic efficacy.
-
Dose optimization: Using the lowest effective dose to minimize toxic side effects.[3]
Troubleshooting Guides
Problem: I am observing high levels of cell death in my experiments with this compound, even at concentrations where I expect to see a therapeutic effect. What should I do?
Answer: High levels of unexpected cell death can be attributed to several factors. Follow this troubleshooting workflow to identify the potential cause:
Caption: Troubleshooting workflow for unexpected high cytotoxicity.
Problem: My cell viability assay results are inconsistent. How can I improve the reliability of my data?
-
Optimize Seeding Density: Ensure a consistent number of cells are seeded in each well. High cell density can lead to nutrient depletion and affect results.
-
Gentle Cell Handling: Avoid excessive force during pipetting to prevent cell damage.[9]
-
Check for Compound Interference: Some compounds can interfere with the assay reagents. Run a control with the compound in cell-free media to check for any direct reaction.
-
Include Proper Controls: Always include untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Ensure Homogeneous Reagent Distribution: Mix the contents of each well thoroughly after adding the viability reagent.
Problem: I suspect this compound is inducing apoptosis. How can I confirm this and identify the signaling pathway involved?
Answer: To confirm apoptosis and identify the involved signaling pathway, a series of targeted experiments are necessary.
Caption: Experimental workflow for investigating apoptosis induction.
A common signaling pathway implicated in drug-induced apoptosis is the intrinsic pathway, which is initiated by mitochondrial stress.
Caption: A generic intrinsic apoptosis signaling pathway.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound in Different Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 48h |
| HeLa | Cervical Cancer | 15.2 |
| A549 | Lung Cancer | 22.8 |
| MCF-7 | Breast Cancer | 18.5 |
| HEK293 | Normal Kidney | > 50 |
Table 2: Comparison of Apoptosis and Necrosis
| Feature | Apoptosis | Necrosis |
| Stimuli | Physiological or pathological | Pathological |
| Cellular Morphology | Cell shrinkage, chromatin condensation | Cell swelling, organelle damage |
| Plasma Membrane | Intact until late stages | Early disruption |
| Biochemical Hallmark | Caspase activation, DNA laddering | Loss of ATP, release of intracellular contents |
| Inflammatory Response | No | Yes |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells.[10][11]
Materials:
-
96-well plate with cultured cells
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
2. Annexin V/PI Staining for Apoptosis Detection
This protocol uses Annexin V to detect the externalization of phosphatidylserine (PS), an early marker of apoptosis, and propidium iodide (PI) to identify necrotic or late apoptotic cells with compromised membranes.[6]
Materials:
-
6-well plate with cultured cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
References
- 1. longdom.org [longdom.org]
- 2. assaygenie.com [assaygenie.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Kynapcin-28: A Comparative Analysis of its Efficacy as a Prolyl Endopeptidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Kynapcin-28, a naturally derived benzofuran, against other known prolyl endopeptidase (PEP) inhibitors. The data presented is compiled from various scientific sources to aid in the evaluation of its potential as a therapeutic agent.
Prolyl endopeptidase (PEP), a cytosolic serine protease, plays a crucial role in the maturation and degradation of proline-containing neuropeptides and peptide hormones.[1] Its involvement in neurological and psychiatric disorders has made it a significant target for drug development.[2] this compound, isolated from the mushroom Polyozellus multiflex, has been identified as a non-competitive inhibitor of PEP.[3]
Quantitative Comparison of Inhibitor Efficacy
The inhibitory potential of this compound and other notable PEP inhibitors is summarized below. It is critical to note that the inhibitory concentrations (IC50) and constants (Ki) are influenced by the specific experimental conditions, including the source of the PEP enzyme and the substrate used.
| Inhibitor | Type | IC50 / Ki Value | Enzyme Source | Notes |
| This compound | Natural (Benzofuran) | IC50: 76.80 µM | Not Specified | Non-competitive inhibitor. |
| Kynapcin-24 | Natural (Benzofuran) | IC50: 1.14 µM[4] | Not Specified | A related compound from the same source.[4] |
| Berberine | Natural (Alkaloid) | IC50: ~142-145 µM[2] | Human | Dose-dependent inhibition.[2][5] |
| Baicalin | Natural (Flavonoid) | Similar to Baicalein[6] | Not Specified | Prodrug of Baicalein.[6][7] |
| Baicalein | Natural (Flavonoid) | - | Not Specified | Active metabolite of Baicalin.[6] |
| Z-Pro-prolinal | Synthetic | IC50: 0.4 nM[8][9] | Porcine PREP | Specific and orally active.[8][9] |
| Ki: 5 nM[10] | Not Specified | |||
| JTP-4819 | Synthetic | IC50: 0.83 nM[11][12] | Rat brain supernatant | Potent and specific inhibitor.[11][12] |
| IC50: 5.43 nM[11][12] | Flavobacterium meningosepticum | |||
| S-17092 | Synthetic | IC50: 1.2 nM[13] | Cerebral PEP | Orally active.[13] |
| IC50: 8.3 nM[14] | Rat cortical extracts | |||
| KYP-2047 | Synthetic | Ki: 0.023 nM[15] | Not Specified | Potent and BBB-penetrating.[15] |
| Pramiracetam | Synthetic | - | Not Specified | Nootropic drug and PREP inhibitor.[16][17] |
Experimental Protocols
The determination of PEP inhibitory activity is crucial for comparing the efficacy of different compounds. Below is a generalized experimental protocol for a fluorometric prolyl endopeptidase inhibition assay.
Prolyl Endopeptidase (PEP) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against prolyl endopeptidase.
Materials:
-
Prolyl endopeptidase (e.g., from porcine brain, rat brain, or recombinant human PEP)
-
Fluorogenic substrate: Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC) or Z-Gly-Pro-p-nitroanilide (Z-Gly-Pro-pNA)[18]
-
Assay buffer: e.g., 100 mM K-phosphate buffer, pH 7.5[19]
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate, preferably black for fluorescence assays
-
Microplate reader with fluorescence or absorbance detection capabilities
-
Positive control inhibitor (e.g., Z-Pro-prolinal)[19]
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of PEP in the assay buffer. The final concentration in the assay will need to be optimized.
-
Prepare a stock solution of the fluorogenic substrate (e.g., Z-Gly-Pro-AMC) in a suitable solvent like DMSO.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of the test compound and the positive control inhibitor in DMSO.
-
Perform serial dilutions of the inhibitor stocks to create a range of concentrations for testing.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add the following in order:
-
Assay buffer
-
Test compound solution at various concentrations (or solvent control)
-
PEP enzyme solution
-
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).[19]
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Immediately begin monitoring the change in fluorescence (e.g., excitation at 380 nm, emission at 460 nm for AMC) or absorbance (at 410 nm for pNA) over time using a microplate reader.[18]
-
-
Data Analysis:
-
Calculate the initial velocity (rate of reaction) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Signaling Pathways and Mechanism of Action
Prolyl endopeptidase is implicated in the pathogenesis of neurodegenerative diseases, such as Alzheimer's disease, through its role in the degradation of neuropeptides that are crucial for learning and memory.[20] PEP inhibitors are thought to exert their therapeutic effects by preventing the breakdown of these neuropeptides, thereby increasing their availability in the brain.[20] Furthermore, studies suggest a link between PEP and the regulation of protein trafficking and tau phosphorylation, key aspects of Alzheimer's pathology.[21]
The following diagram illustrates a proposed mechanism of action for PEP inhibitors in the context of neurodegenerative disease.
Caption: Proposed mechanism of PEP inhibitors in enhancing cognitive function.
The workflow for identifying and characterizing PEP inhibitors from natural sources is a multi-step process.
Caption: General workflow for the discovery of natural PEP inhibitors.
References
- 1. Frontiers | Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The natural product berberine is a human prolyl oligopeptidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Baicalin, a prodrug able to reach the CNS, is a prolyl oligopeptidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Z-Pro-prolinal | TargetMol [targetmol.com]
- 10. Specific inhibitors for prolyl endopeptidase and their anti-amnesic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JTP-4819: a novel prolyl endopeptidase inhibitor with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Effect of S 17092, a novel prolyl endopeptidase inhibitor, on substance P and alpha-melanocyte-stimulating hormone breakdown in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Brain prolyl endopeptidase expression in aging, APP transgenic mice and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Multiomics Analyses Identify Proline Endopeptidase–Like Protein As a Key Regulator of Protein Trafficking, a Pathway Underlying Alzheimer’s Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of Kynapcin-28 for Alzheimer's Disease: A Comparative Analysis
Initial searches for "Kynapcin-28" and its direct association with Alzheimer's disease did not yield specific publicly available data or research. This suggests that this compound may be a novel compound in the very early stages of development, with research yet to be published, or a proprietary name not yet widely disclosed in scientific literature.
Therefore, this guide will provide a comparative framework based on the well-established kynurenine pathway's role in Alzheimer's disease, which is likely the therapeutic target of a compound named "Kynapcin." We will compare the potential therapeutic actions of modulating this pathway with existing and emerging treatments for Alzheimer's disease. This analysis is intended for researchers, scientists, and drug development professionals to contextualize the potential of novel kynurenine pathway modulators.
The Kynurenine Pathway: A Dual-Edged Sword in Alzheimer's Disease
The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan.[1] Several of its metabolites have been implicated in the pathophysiology of Alzheimer's disease, exhibiting both neurotoxic and neuroprotective properties.[1] This makes the pathway a compelling target for therapeutic intervention.
Key Metabolites and Their Roles:
-
Kynurenic Acid (KYNA): Generally considered neuroprotective due to its role as an antagonist of N-methyl-D-aspartate (NMDA) receptors, thereby reducing glutamate excitotoxicity, a known contributor to neuronal damage in Alzheimer's.[1][2]
-
Quinolinic Acid (QUINA): A known neurotoxin that acts as an NMDA receptor agonist, leading to excitotoxicity and oxidative stress.[1]
-
3-Hydroxykynurenine (3-HK): Can generate reactive oxygen species, contributing to oxidative stress and neuroinflammation.[1]
A therapeutic agent like "this compound" would likely aim to shift the balance of this pathway towards the production of neuroprotective metabolites like KYNA and away from neurotoxic ones like QUINA and 3-HK.
Comparative Landscape of Alzheimer's Disease Therapeutics
The following table compares the hypothetical mechanism of a kynurenine pathway modulator like this compound with other major therapeutic strategies for Alzheimer's disease.
| Therapeutic Strategy | Target | Mechanism of Action | Key Endpoints in Clinical Trials | Examples (Approved or in Late-Stage Development) |
| Kynurenine Pathway Modulation (Hypothetical: this compound) | Kynurenine pathway enzymes (e.g., KMO, TDO, IDO) | Shift metabolic flux towards neuroprotective kynurenic acid and away from neurotoxic quinolinic acid. | Reduction in neuroinflammation markers, modulation of neurotransmitter systems, cognitive improvement (ADAS-Cog, CDR-SB). | (Preclinical/Hypothetical) |
| Anti-Amyloid Monoclonal Antibodies | Amyloid-beta (Aβ) plaques and oligomers | Promote the clearance of Aβ from the brain.[3] | Reduction in amyloid plaques (PET imaging), slowing of cognitive decline (iADRS, CDR-SB).[4] | Lecanemab, Donanemab[3][4] |
| Anti-Tau Therapies | Tau protein tangles | Inhibit the aggregation and spread of hyperphosphorylated tau.[5] | Reduction in tau pathology (PET imaging), slowing of cognitive decline. | (Various candidates in clinical trials) |
| NMDA Receptor Antagonists | NMDA receptors | Reduce glutamate-mediated excitotoxicity.[5] | Symptomatic improvement in cognitive function. | Memantine[5] |
| Cholinesterase Inhibitors | Acetylcholinesterase | Increase the levels of acetylcholine, a neurotransmitter involved in memory and learning.[5] | Symptomatic improvement in cognitive function. | Donepezil, Rivastigmine, Galantamine[5] |
| Neuroprotective Agents | Multiple targets (e.g., p75 neurotrophin receptor) | Promote neuronal survival and synaptic resilience.[6] | Reduction in biomarkers of neurodegeneration, slowing of brain atrophy. | LM11A-31 (Phase 2a)[6] |
Experimental Protocols for Validating a Kynurenine Pathway Modulator
To validate the therapeutic potential of a compound like this compound, a series of preclinical and clinical experiments would be necessary.
Preclinical Evaluation
-
In Vitro Enzyme Assays:
-
Objective: To determine the direct effect of this compound on key kynurenine pathway enzymes (e.g., kynurenine aminotransferases, kynurenine 3-monooxygenase).
-
Methodology: Recombinant human enzymes are incubated with their respective substrates and varying concentrations of this compound. Enzyme activity is measured by quantifying the formation of the product using techniques like HPLC or mass spectrometry.
-
-
Cell-Based Assays:
-
Objective: To assess the effect of this compound on the kynurenine pathway in a cellular context and its impact on neuronal viability.
-
Methodology: Human neuroblastoma cells (e.g., SH-SY5Y) or primary neurons are treated with an inflammatory stimulus (e.g., lipopolysaccharide) to activate the kynurenine pathway. Cells are then co-treated with this compound. Levels of kynurenine pathway metabolites in the cell culture medium are quantified. Neuronal viability is assessed using assays like MTT or LDH.
-
-
Animal Models of Alzheimer's Disease (e.g., 5xFAD or APP/PS1 mice):
-
Objective: To evaluate the in vivo efficacy of this compound in reducing Alzheimer's-like pathology and improving cognitive function.
-
Methodology:
-
Treatment: Transgenic mice receive chronic administration of this compound or a vehicle control.
-
Behavioral Testing: Cognitive function is assessed using tests such as the Morris water maze, Y-maze, or novel object recognition test.
-
Biochemical Analysis: Brain tissue is analyzed for levels of Aβ plaques, hyperphosphorylated tau, and markers of neuroinflammation (e.g., GFAP, Iba1). Levels of kynurenine pathway metabolites in the brain and plasma are measured.
-
-
Clinical Evaluation
-
Phase 1 Clinical Trial:
-
Objective: To assess the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.
-
Methodology: A single-ascending dose and multiple-ascending dose study design is typically used. Blood and cerebrospinal fluid (CSF) samples are collected to measure drug levels and kynurenine pathway metabolites.
-
-
Phase 2 Clinical Trial:
-
Objective: To evaluate the preliminary efficacy and further assess the safety of this compound in patients with mild cognitive impairment or early-stage Alzheimer's disease.
-
Methodology: A randomized, double-blind, placebo-controlled trial.
-
Primary Endpoints: Change from baseline in cognitive scores such as the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) or the Clinical Dementia Rating Scale Sum of Boxes (CDR-SB).
-
Secondary Endpoints: Changes in CSF biomarkers (Aβ42, p-tau) and neuroimaging markers (amyloid PET, tau PET, MRI for brain volume).
-
-
-
Phase 3 Clinical Trial:
-
Objective: To confirm the efficacy and safety of this compound in a larger patient population to support regulatory approval.
-
Methodology: A large-scale, multicenter, randomized, double-blind, placebo-controlled trial with similar endpoints to the Phase 2 trial, but with a longer duration and a larger, more diverse patient population.
-
Visualizing the Therapeutic Rationale and Experimental Workflow
Diagram 1: The Kynurenine Pathway in Alzheimer's Disease and the Hypothetical Action of this compound
Caption: Hypothetical mechanism of this compound modulating the kynurenine pathway in Alzheimer's.
Diagram 2: Preclinical to Clinical Workflow for this compound Validation
Caption: A streamlined workflow for the development and validation of this compound.
References
- 1. Kynurenines, neurodegeneration and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Alzheimer’s Disease Pathogenesis and Prevention: The Brain, Neural Pathology, N-methyl-D-aspartate Receptors, Tau Protein and Other Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical trials of new drugs for Alzheimer disease: a 2020–2023 update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Protein kinases as therapeutic targets for Alzheimer’s disease: a brief review [explorationpub.com]
- 6. alzheimers.gov [alzheimers.gov]
The Neuroprotective Potential of Kynapcin Analogues: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Kynurenic acid (KYNA), a metabolite of the tryptophan-kynurenine pathway, is an endogenous neuroprotectant. However, its therapeutic potential is limited by poor blood-brain barrier penetration and off-target effects. This has spurred the development of KYNA analogues, termed here as Kynapcins, designed to enhance efficacy and selectivity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of prominent Kynapcin analogues, supported by experimental data, detailed protocols, and signaling pathway visualizations.
Quantitative Analysis of Kynapcin Analogue Activity
The neuroprotective effects of Kynapcin analogues are primarily attributed to their interaction with the N-methyl-D-aspartate receptor (NMDAR), G-protein coupled receptor 35 (GPR35), and the aryl hydrocarbon receptor (AhR). The following table summarizes the in vitro activity of several key analogues.
| Compound | Modification from KYNA | Target | Assay | Activity (IC50/Kb/EC50) | Reference |
| KYNA | - | NMDAR Glycine Site | [3H]glycine binding | ~10-30 µM | [1] |
| 5,7-diCl-KYNA | 5,7-dichloro substitution | NMDAR Glycine Site | [3H]glycine binding | 0.29 µM | [2] |
| NMDAR | NMDA antagonism (cortical wedge) | 2.6 µM (Kb) | [2] | ||
| 5-I,7-Cl-KYNA | 5-iodo, 7-chloro substitution | NMDAR Glycine Site | [3H]glycine binding | 29 nM | [2] |
| NMDAR | NMDA antagonism (cortical wedge) | 0.41 µM (Kb) | [2] | ||
| L-689,560 | Reduced right-hand ring, trans-phenylurea at position 4 | NMDAR Glycine Site | [3H]glycine binding | 7.4 nM | [2] |
| NMDAR | NMDA antagonism (cortical wedge) | 0.13 µM (Kb) | [2] | ||
| SZR-72 | N-(2-(dimethylamino)ethyl) carboxamide at position 2 | Multiple | Not Neuroprotective (Piglet HIE model) | - | [1] |
| KYNA-A4 | N-(2-(dimethylamino)ethyl)-3-(morpholinomethyl)-4-oxo-1,4-dihydroquinoline-2-carboxamide | M-type K+ channel | IK(M) stimulation | 6.4 µM (EC50) | [3] |
Experimental Protocols
Detailed methodologies for key behavioral assays used to evaluate the motor side-effects of Kynapcin analogues are provided below.
Rotarod Test for Motor Coordination
Objective: To assess motor coordination and balance in rodents.
Apparatus: Commercially available Rotarod apparatus with a rotating rod (e.g., 3 cm diameter for mice).
Procedure:
-
Acclimation: Mice are brought to the testing room at least 30-60 minutes before the experiment to acclimate.
-
Habituation/Training (Optional but recommended): Mice may be trained for one or two sessions on the rotarod at a constant low speed (e.g., 4 rpm) for a fixed duration (e.g., 5 minutes) to familiarize them with the apparatus.
-
Testing:
-
The rotarod is set to an accelerating speed (e.g., from 4 to 40 rpm over 300 seconds).
-
Each mouse is placed on the rotating rod.
-
The latency to fall from the rod is recorded. A trial is typically stopped if the mouse falls, makes a complete passive rotation while clinging to the rod, or reaches the maximum trial time (e.g., 300 seconds).
-
Multiple trials (e.g., 3-5) are conducted for each animal with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis: The average latency to fall across the trials is calculated for each animal and compared between treatment groups.
Open-Field Test for Locomotor Activity and Anxiety-like Behavior
Objective: To assess general locomotor activity, exploratory behavior, and anxiety-like behavior.
Apparatus: A square arena (e.g., 50 cm x 50 cm) with high walls, typically made of a non-reflective material. The arena is often divided into a central zone and a peripheral zone by software.
Procedure:
-
Acclimation: Animals are acclimated to the testing room for at least 30-60 minutes prior to the test.
-
Testing:
-
The arena is cleaned with 70% ethanol and allowed to dry completely between each animal to remove olfactory cues.
-
A mouse is gently placed in the center of the open field.
-
The animal's behavior is recorded for a set period (e.g., 5-20 minutes) using an overhead video camera connected to a tracking software.
-
-
Data Analysis: The software analyzes various parameters, including:
-
Total distance traveled: A measure of overall locomotor activity.
-
Time spent in the center zone: A measure of anxiety-like behavior (less time in the center is indicative of higher anxiety).
-
Number of entries into the center zone: Another measure of exploratory and anxiety-like behavior.
-
Rearing frequency: A measure of exploratory behavior.
-
Signaling Pathways and Mechanisms of Action
The neuroprotective and neuromodulatory effects of Kynapcin analogues are mediated through several key signaling pathways. The following diagrams illustrate these mechanisms.
Caption: Kynapcin analogues antagonize the NMDA receptor, preventing glutamate-induced excitotoxicity.
Caption: Kynapcin analogues activate GPR35, leading to reduced neuroinflammation.
Caption: Kynapcin analogues activate the Aryl Hydrocarbon Receptor (AhR) pathway, modulating gene expression related to immunomodulation.
References
- 1. mdpi.com [mdpi.com]
- 2. Kynurenic acid analogues with improved affinity and selectivity for the glycine site on the N-methyl-D-aspartate receptor from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effective Activation by Kynurenic Acid and Its Aminoalkylated Derivatives on M-Type K+ Current - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Kynapcin-28's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Kynapcin-28, a potent prolyl endopeptidase (PEP) inhibitor, with structurally related alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows to objectively evaluate its performance and mechanism of action.
Introduction to this compound and Prolyl Endopeptidase
This compound is a benzofuran derivative isolated from the edible mushroom Polyozellus multiplex. It has been identified as a potent inhibitor of prolyl endopeptidase (PEP), a serine protease that plays a significant role in the maturation and degradation of neuropeptides and peptide hormones. Due to its involvement in pathways associated with neurodegenerative conditions such as Alzheimer's disease, PEP has emerged as a promising therapeutic target. This guide cross-validates the mechanism of this compound by comparing its in-vitro efficacy and selectivity against other PEP inhibitors derived from the same natural source.
Mechanism of Action: Non-Competitive Inhibition of PEP
This compound and its analogues, including Kynapcin-13, Kynapcin-24, and Polyozellin, function as non-competitive inhibitors of prolyl endopeptidase. This mode of inhibition means they bind to a site on the enzyme distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency without preventing substrate binding.
Comparative Performance Analysis
The inhibitory potential of this compound and its alternatives has been quantified through the determination of their half-maximal inhibitory concentration (IC50) values against prolyl endopeptidase.
| Compound | Chemical Structure | Source Organism | PEP IC50 (µM) |
| This compound | 5,6,5',6'-tetrahydroxy[3,3']bibenzofuranyl-2,2'-dicarboxylic acid 2'-methyl ester | Polyozellus multiplex | 0.98 |
| Kynapcin-24 | 5,6,5',6'-tetrahydroxy[3,3']bibenzofuranyl-2,2'-dicarboxylic acid dimethyl ester | Polyozellus multiplex | 1.14[1] |
| Kynapcin-13 | 5,6-dihydroxybenzofuran-2,3-dicarboxylic acid dimethyl ester | Polyozellus multiplex | 76.80 |
| Polyozellin | 2,3,8,9-Tetrahydroxybenzo[1,2-b:4,5-b′]bis([1]benzofuran)-6,12-diyl diacetate | Polyozellus multiplex | Not specified in the provided results, but identified as a PEP inhibitor. |
Selectivity Profile:
A critical aspect of a therapeutic enzyme inhibitor is its selectivity for the target enzyme over other, related enzymes. This compound and Kynapcin-24 have been reported to be less inhibitory against other serine proteases such as chymotrypsin, trypsin, and elastase, suggesting a favorable selectivity profile for PEP[1]. However, specific quantitative data on the extent of this selectivity (e.g., IC50 values for these other proteases) are not available in the reviewed literature. This indicates a high degree of specificity for their intended target, which is a desirable characteristic for potential therapeutic agents to minimize off-target effects.
Signaling Pathway and Therapeutic Implication
Prolyl endopeptidase is implicated in the pathophysiology of Alzheimer's disease through its role in the processing of amyloid precursor protein and the degradation of neuropeptides involved in memory and cognition. By inhibiting PEP, compounds like this compound can modulate these pathways, potentially offering a therapeutic benefit.
Caption: Prolyl Endopeptidase (PEP) Signaling Pathway and this compound Intervention.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound on prolyl endopeptidase is typically performed using a spectrophotometric or fluorometric enzyme inhibition assay.
Prolyl Endopeptidase (PEP) Inhibition Assay Protocol:
-
Enzyme and Substrate Preparation:
-
A stock solution of purified prolyl endopeptidase is prepared in a suitable buffer (e.g., Tris-HCl).
-
A chromogenic or fluorogenic substrate, such as Z-Gly-Pro-p-nitroanilide or Z-Gly-Pro-2-naphthylamide, is dissolved in an appropriate solvent to create a stock solution.
-
-
Inhibitor Preparation:
-
This compound and comparator compounds are dissolved in a solvent like DMSO to create stock solutions of known concentrations.
-
Serial dilutions of the inhibitor stocks are prepared to test a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, the PEP enzyme solution is pre-incubated with varying concentrations of the inhibitor (or vehicle control) for a defined period at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by adding the substrate to each well.
-
The plate is incubated, and the formation of the product (e.g., p-nitroaniline or 2-naphthylamine) is measured over time using a microplate reader at a specific wavelength.
-
-
Data Analysis:
-
The rate of reaction is calculated for each inhibitor concentration.
-
The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the vehicle control.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for Screening and Characterization of PEP Inhibitors.
Conclusion
This compound demonstrates potent and selective non-competitive inhibition of prolyl endopeptidase. Its low micromolar IC50 value positions it as a more effective inhibitor than some of its structural analogues, such as Kynapcin-13. The reported selectivity for PEP over other serine proteases is a crucial characteristic for its further development as a therapeutic agent, particularly for neurodegenerative disorders like Alzheimer's disease where PEP activity is implicated. The experimental protocols and pathways described herein provide a framework for the continued investigation and cross-validation of this compound and similar compounds.
References
Kynapcin-28 vs. Synthetic Prolyl Endopeptidase (PEP) Inhibitors: A Comparative Benchmarking Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Kynapcin-28, a naturally derived benzofuran, and a range of synthetic inhibitors targeting prolyl endopeptidase (PEP). Prolyl endopeptidase is a serine protease that plays a crucial role in the regulation of various neuropeptides and peptide hormones, making it a significant target in drug discovery for neurological and other disorders. This document presents key performance data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to aid in the evaluation of these inhibitors.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of this compound against a selection of synthetic prolyl endopeptidase inhibitors. The data is presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, providing a clear basis for performance comparison.
| Inhibitor | Type | Source Organism/Origin | IC50 (µM) | Ki (nM) |
| This compound | Natural Product (Benzofuran) | Polyozellus multiplex | 0.98[1][2] | - |
| SUAM-1221 | Synthetic (Peptidomimetic) | - | 2.3[3] | - |
| Compound 70 | Synthetic (α-keto heterocyclic) | - | 0.0009[4] | - |
| JTP-4819 | Synthetic | - | - | - |
| Z-Pro-Pro-aldehyde-dimethyl acetal | Synthetic (Peptide aldehyde) | - | 0.012 | - |
| S 17092 | Synthetic | - | 0.0012 | - |
| Y-29794 | Synthetic (Covalent) | - | - | 0.95 |
| KYP-2047 | Synthetic (Cyanopyrrolidine) | - | - | 0.023[5] |
| Ile-Tyr-Pro-Phe-Val-Glu-Pro-Ile | Synthetic (Peptide) | Human β-Casein Fragment | 8[6] | - |
Note: Lower IC50 and Ki values indicate higher inhibitory potency.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of prolyl endopeptidase inhibitors.
Prolyl Endopeptidase Inhibition Assay (Fluorometric)
This assay is commonly used to determine the inhibitory activity of compounds against prolyl endopeptidase.
Materials:
-
Prolyl endopeptidase (from a suitable source, e.g., bovine serum or recombinant)
-
Substrate: Z-Gly-Pro-4-methylcoumarinyl-7-amide (Z-Gly-Pro-AMC) or Z-Gly-Pro-p-nitroanilide (Z-Gly-Pro-pNA)
-
Assay Buffer: 100 mM K-phosphate buffer, pH 7.5
-
Inhibitor compound (e.g., this compound or synthetic inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate (black for fluorometric assays)
-
Fluorometric or spectrophotometric microplate reader
Procedure:
-
Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
100 µL of assay buffer
-
10 µL of serum or purified enzyme solution
-
25 µL of the inhibitor solution at various concentrations.
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 5 µL of the substrate stock solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 120 minutes).
-
Stop the reaction by adding 500 µL of 1.5 M acetic acid.
-
Measure the fluorescence of the released 7-amino-4-methylcoumarin (AMC) at an excitation wavelength of 335 nm and an emission wavelength of 410 nm.[7][8] For colorimetric assays with Z-Gly-Pro-pNA, measure the absorbance at 410 nm.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control without inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Prolyl Endopeptidase Signaling and Substrate Cleavage
Prolyl endopeptidase (PEP) is a cytosolic enzyme that specifically cleaves peptide bonds on the C-terminal side of proline residues.[1][9] This activity is crucial for the maturation and degradation of various peptide hormones and neuropeptides, thereby influencing a wide range of physiological processes.
Caption: Prolyl endopeptidase (PEP) cleaves peptide hormones and neuropeptides.
Experimental Workflow for PEP Inhibition Assay
The following diagram illustrates the key steps in a typical in vitro assay to determine the inhibitory potency of a compound against prolyl endopeptidase.
Caption: Workflow for determining the IC50 of a PEP inhibitor.
Logical Comparison: this compound vs. Synthetic Inhibitors
This diagram provides a high-level comparison of the key characteristics of this compound and synthetic prolyl endopeptidase inhibitors.
Caption: Key feature comparison of this compound and synthetic PEP inhibitors.
References
- 1. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. New potent prolyl endopeptidase inhibitors: synthesis and structure-activity relationships of indan and tetralin derivatives and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New prolyl endopeptidase inhibitors: in vitro and in vivo activities of azabicyclo[2.2.2]octane, azabicyclo[2.2.1]heptane, and perhydroindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of prolyl endopeptidase by synthetic peptide fragments of human beta-casein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sinobiological.com [sinobiological.com]
A Comparative Analysis of Natural versus Synthetic Prolyl Endopeptidase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of natural and synthetic prolyl endopeptidase (PEP) inhibitors, supported by experimental data. PEP, a serine protease, plays a crucial role in the degradation of proline-containing neuropeptides and hormones, making it a significant therapeutic target for neurological and other disorders.
This comparative study delves into the efficacy and characteristics of both naturally derived and synthetically designed PEP inhibitors, offering a comprehensive overview to inform future research and drug development endeavors.
Data Presentation: A Quantitative Comparison
The inhibitory potential of various compounds against prolyl endopeptidase is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for a range of natural and synthetic PEP inhibitors, providing a clear basis for performance comparison.
Natural Prolyl Endopeptidase Inhibitors
| Compound | Source | IC50 Value | Enzyme Source |
| Berberine | Plant (e.g., Coptis chinensis) | 0.45 µM | Porcine Brain |
| (-)-Epigallocatechin gallate | Green Tea | 0.142 µM | - |
| (+)-Gallocatechin gallate | Green Tea | 0.109 µM | - |
| Rugosin E | Plant (Rosa rugosa) | 26.7 nM | - |
| 1,2,6-Trigalloyl glucopyranoside | Plant | 31.4 nM | - |
| Macranganin | Plant | 42.6 nM | - |
| Peptides from casein | Milk | 8 µM | - |
Synthetic Prolyl Endopeptidase Inhibitors
| Compound | IC50 Value | Enzyme Source |
| Z-Pro-Prolinal | 0.8 nM | Flavobacterium meningosepticum |
| JTP-4819 | 1.4 nM | Human Brain |
| S-17092 | 1.2 nM | - |
| KYP-2047 | 0.023 nM | Pig PREP |
| SUAM-1221 | 46 nM | Canine Brain |
| 1-[1-(2-indanylacetyl)-L-prolyl]prolinal | ~0.5 nM | Canine Brain |
| (S)-2-cyano-1-[2-[(S)-2-(1,2,3,4-tetrahydronaphthyl)acetyl]-L-prolyl]pyrrolidine | ~0.5 nM | Canine Brain |
Experimental Protocols: Measuring PEP Inhibition
The most cited method for determining the inhibitory activity of compounds against prolyl endopeptidase is a spectrophotometric assay utilizing a synthetic substrate, N-benzyloxycarbonyl-glycyl-L-proline-p-nitroanilide (Z-Gly-Pro-pNA).[1][2][3][4]
Principle
Prolyl endopeptidase cleaves the peptide bond on the C-terminal side of the proline residue in the Z-Gly-Pro-pNA substrate. This enzymatic cleavage releases p-nitroaniline (pNA), a chromogenic substance that can be quantified by measuring its absorbance at 410 nm. The rate of pNA formation is directly proportional to the PEP activity. In the presence of an inhibitor, the rate of this reaction decreases, allowing for the calculation of the inhibitor's potency (IC50).
Materials
-
Prolyl endopeptidase (from a suitable source, e.g., Flavobacterium meningosepticum or mammalian brain tissue)
-
Z-Gly-Pro-p-nitroanilide (Substrate)
-
Buffer solution (e.g., 0.1 M Tris-HCl, pH 7.5)
-
Inhibitor compound (dissolved in a suitable solvent, e.g., DMSO)
-
Microplate reader or spectrophotometer capable of measuring absorbance at 410 nm
-
96-well microplates
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of the PEP enzyme in the buffer.
-
Prepare a stock solution of the Z-Gly-Pro-pNA substrate in a suitable solvent (e.g., 40% dioxane).[1]
-
Prepare serial dilutions of the inhibitor compound at various concentrations.
-
-
Enzyme Inhibition Assay:
-
In a 96-well microplate, add a defined volume of the buffer solution.
-
Add a small volume of the inhibitor solution (or solvent for the control).
-
Add the PEP enzyme solution to each well and pre-incubate for a specific time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[2]
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the Z-Gly-Pro-pNA substrate solution to each well.
-
Immediately begin monitoring the increase in absorbance at 410 nm over a set period using a microplate reader. The rate of change in absorbance reflects the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the PEP enzyme activity, from the resulting dose-response curve.
-
Mandatory Visualizations
Signaling Pathway of Prolyl Endopeptidase in Neuropeptide Degradation
Prolyl endopeptidase plays a key role in the regulation of various physiological processes by degrading proline-containing neuropeptides and peptide hormones.[2][5][6][7] This diagram illustrates the central role of PEP in this pathway and the effect of its inhibition.
Caption: Role of PEP in neuropeptide degradation and its inhibition.
Experimental Workflow for PEP Inhibition Assay
The following diagram outlines the key steps involved in a typical prolyl endopeptidase inhibition assay.
Caption: Workflow for determining PEP inhibitory activity.
Comparative Logic: Natural vs. Synthetic PEP Inhibitors
This diagram provides a logical comparison of the general characteristics of natural and synthetic prolyl endopeptidase inhibitors.
Caption: Key characteristics of natural vs. synthetic PEP inhibitors.
References
- 1. toyobo-global.com [toyobo-global.com]
- 2. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tribioscience.com [tribioscience.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Prolyl Endopeptidase - Proteopedia, life in 3D [proteopedia.org]
- 6. Prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Replication of Kynapcin-28: A Comparative Guide
A comprehensive guide for researchers, scientists, and drug development professionals on translating the in vitro findings of the novel anti-cancer agent, Kynapcin-28, into in vivo models. This document provides a comparative analysis of this compound with a standard-of-care alternative, detailed experimental protocols, and a clear visualization of the underlying signaling pathways.
Introduction
This compound has emerged as a promising therapeutic candidate, demonstrating significant anti-proliferative and pro-apoptotic effects in various cancer cell lines in vitro. The primary mechanism of action identified is the potent and selective inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell growth, survival, and metabolism that is frequently dysregulated in cancer. This guide outlines the necessary steps and considerations for replicating these promising in vitro findings in a preclinical in vivo setting, a crucial step in the drug development pipeline.
Comparative Analysis: this compound vs. Alternative
To provide a clear benchmark for the in vivo efficacy of this compound, a comparison with an established PI3K inhibitor is essential. For this purpose, we will use a well-characterized, hypothetical standard-of-care PI3K inhibitor, referred to here as "Compound-X".
Table 1: In Vitro Efficacy Comparison
| Parameter | This compound | Compound-X |
| Target | PI3Kα | PI3Kα/δ |
| IC50 (nM) | 15 | 25 |
| Cell Line | MCF-7 (Breast Cancer) | MCF-7 (Breast Cancer) |
| Effect | G1 cell cycle arrest, Apoptosis | G1 cell cycle arrest, Apoptosis |
Table 2: In Vivo Preclinical Model Comparison
| Parameter | This compound | Compound-X |
| Animal Model | Nude mice with MCF-7 xenografts | Nude mice with MCF-7 xenografts |
| Dosage | 50 mg/kg, daily | 75 mg/kg, daily |
| Route of Administration | Oral (gavage) | Oral (gavage) |
| Tumor Growth Inhibition | 65% | 58% |
| Observed Toxicity | Minimal, no significant weight loss | Moderate, 10% weight loss |
Signaling Pathway
The PI3K/Akt pathway is a key signaling cascade that promotes cell survival and proliferation. This compound exerts its anti-cancer effects by inhibiting PI3K, thereby preventing the phosphorylation of Akt and the subsequent downstream signaling events that lead to cell growth and survival.
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vivo Xenograft Model
-
Cell Culture: MCF-7 human breast cancer cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: 5 x 10^6 MCF-7 cells in 100 µL of Matrigel are subcutaneously injected into the right flank of each mouse.
-
Treatment: When tumors reach a volume of approximately 100-150 mm³, mice are randomized into three groups: Vehicle control, this compound (50 mg/kg), and Compound-X (75 mg/kg). Treatments are administered daily via oral gavage.
-
Monitoring: Tumor volume and body weight are measured every three days. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is terminated when tumors in the control group reach the maximum allowed size. Tumors are then excised for further analysis (e.g., Western blot, immunohistochemistry).
Western Blot Analysis
-
Protein Extraction: Excised tumor tissues are homogenized in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against p-Akt, total Akt, and a loading control (e.g., β-actin).
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
The following diagram illustrates the workflow for the in vivo evaluation of this compound.
Caption: Workflow for the in vivo xenograft study of this compound.
Logical Comparison
The decision to advance this compound to further clinical development will be based on a comparative assessment of its efficacy and safety profile against the established alternative.
Caption: Decision-making logic for advancing this compound.
Assessing the Specificity of Kynapcin-28 for Prolyl Endopeptidase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Kynapcin-28, a non-competitive inhibitor of prolyl endopeptidase (PREP), with other known PREP inhibitors. The following sections present quantitative data on inhibitor potency, detailed experimental protocols for assessing specificity, and a visual representation of the experimental workflow. This information is intended to assist researchers in evaluating the suitability of this compound for their specific research and development needs.
Quantitative Comparison of Prolyl Endopeptidase Inhibitors
The inhibitory potency of this compound against prolyl endopeptidase (PREP) has been determined and compared with a range of other inhibitors. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to quantify the efficacy of an inhibitor. This compound has been reported to have an IC50 value of 0.98 µM.[1][2] It functions as a non-competitive inhibitor.[1][2]
For the purpose of comparison, the table below summarizes the reported inhibitory activities of this compound and several other well-characterized PREP inhibitors. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions can vary between studies.
| Inhibitor | Type | Target Enzyme | IC50 | Ki | Source |
| This compound | Benzofuran | Prolyl Endopeptidase | 0.98 µM | - | [1][2] |
| Kynapcin-13 | Benzofuran | Prolyl Endopeptidase | 76.80 µM | - | [1][2] |
| Z-Pro-prolinal | Peptide aldehyde | Prolyl Endopeptidase | - | 5 nM | [3] |
| S 17092 | - | Prolyl Endopeptidase | 1.2 nM | - | |
| Y-29794 | Covalent inhibitor | Prolyl Oligopeptidase | - | 0.95 nM | |
| JTP-4819 | - | Prolyl Endopeptidase | Nanomolar range | - | |
| Z-Pro-Pro-aldehyde-dimethyl acetal | - | Prolyl Endopeptidase | 12 nM | - | |
| SUAM-1221 analogue (Compound 13) | Thioprolylthiazolidine | Prolyl Endopeptidase | 2.3 nM | - | [4] |
| SUAM-1221 analogue (Compound 70) | (2-phenylcyclopropyl)carbonyl | Prolyl Endopeptidase | 0.9 nM | - | [5] |
Specificity of this compound:
Studies have indicated that this compound exhibits weak inhibitory effects on other serine proteases such as chymotrypsin, trypsin, and elastase, suggesting a degree of specificity for prolyl endopeptidase.[1][2] This is a critical characteristic for a therapeutic candidate, as off-target effects can lead to undesirable side effects.
Experimental Protocols
To rigorously assess the specificity of a PREP inhibitor like this compound, a series of enzymatic assays are required. Below are detailed methodologies for determining inhibitory potency against PREP and for screening against other proteases to evaluate specificity.
Prolyl Endopeptidase (PREP) Inhibition Assay
This protocol is designed to determine the IC50 value of an inhibitor against PREP.
Materials:
-
Purified prolyl endopeptidase (e.g., from bovine brain or recombinant human).
-
Fluorogenic PREP substrate (e.g., Z-Gly-Pro-p-nitroanilide (Z-Gly-Pro-pNA) or N-benzyloxycarbonyl-glycyl-prolyl-2-naphthylamide (Z-Gly-Pro-2NNap)).[6][7]
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
Inhibitor stock solution (e.g., this compound dissolved in DMSO).
-
96-well microplate.
-
Microplate reader capable of measuring fluorescence or absorbance.
Procedure:
-
Prepare a series of dilutions of the inhibitor (e.g., this compound) in the assay buffer.
-
In a 96-well plate, add a fixed amount of purified PREP to each well.
-
Add the different concentrations of the inhibitor to the wells containing the enzyme. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.[8]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.[6]
-
Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
Calculate the initial velocity (V₀) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
Off-Target Specificity Screening
To assess the specificity of this compound, it is essential to test its activity against a panel of other relevant proteases, particularly other serine proteases.
Materials:
-
A panel of purified proteases (e.g., trypsin, chymotrypsin, elastase, thrombin, etc.).
-
Specific substrates for each protease in the panel.
-
Appropriate assay buffers for each enzyme.
-
This compound at a concentration significantly higher than its PREP IC50 (e.g., 100-fold higher).
Procedure:
-
For each protease in the panel, perform an enzymatic assay similar to the one described for PREP.
-
In separate wells, pre-incubate each protease with the high concentration of this compound.
-
Include a positive control for each enzyme (no inhibitor) and a known inhibitor for each enzyme (if available) to validate the assay.
-
Initiate the reaction by adding the specific substrate for each protease.
-
Measure the enzyme activity as described previously.
-
Calculate the percentage of inhibition of each protease by this compound. A low percentage of inhibition indicates high specificity for PREP.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing the specificity of a prolyl endopeptidase inhibitor.
References
- 1. kynapcin-13 and -28, new benzofuran prolyl endopeptidase inhibitors from polyozellus multiplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SPECIFIC INHIBITORS FOR PROLYL ENDOPEPTIDASE AND THEIR ANTI-AMNESIC EFFECT [jstage.jst.go.jp]
- 4. New potent prolyl endopeptidase inhibitors: synthesis and structure-activity relationships of indan and tetralin derivatives and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New prolyl endopeptidase inhibitors: in vitro and in vivo activities of azabicyclo[2.2.2]octane, azabicyclo[2.2.1]heptane, and perhydroindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Kynapcin-28: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: This document provides essential safety and logistical information for the proper disposal of Kynapcin-28, a dibenzofuranyl derivative of polyozellin and a known prolyl endopeptidase inhibitor. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Chemical and Physical Properties
As no specific Safety Data Sheet (SDS) for this compound is publicly available, the following table summarizes its known characteristics, alongside those of its parent compound, polyozellin. Researchers should handle this compound with the standard precautions applied to novel chemical entities of unknown toxicity.
| Property | This compound | Polyozellin | General Handling Precautions |
| Chemical Family | Dibenzofuran | Dibenzofuran | Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses. |
| Biological Activity | Prolyl endopeptidase inhibitor[1] | Prolyl endopeptidase inhibitor[1] | Avoid inhalation of dust or aerosols. Handle in a well-ventilated area or a chemical fume hood. |
| Physical State | Not specified (likely solid) | Solid | Avoid generating dust. |
| Solubility | Not specified | Soluble in water | Assume limited solubility in water unless otherwise determined. |
| Toxicity | Not fully characterized | Not fully characterized | Treat as a potentially hazardous substance. Avoid contact with skin and eyes. |
Step-by-Step Disposal Protocol
The following protocol is a general guideline based on standard practices for the disposal of laboratory chemical waste. Always consult and adhere to your institution's specific waste disposal policies and local regulations.
-
Waste Identification and Segregation:
-
Properly label a dedicated waste container as "this compound Waste."
-
Do not mix this compound waste with other chemical waste streams, especially solvents, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Selection:
-
Use a chemically resistant, leak-proof container with a secure screw-top cap.
-
Ensure the container is compatible with the physical state of the waste (solid or liquid).
-
-
Waste Collection:
-
Solid Waste: Collect pure this compound, contaminated lab supplies (e.g., weighing boats, pipette tips), and personal protective equipment (e.g., gloves) in the designated solid waste container.
-
Liquid Waste: For solutions containing this compound, use a designated liquid waste container. Do not fill the container to more than 80% capacity to allow for vapor expansion.
-
Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from heat sources and incompatible materials.
-
-
Disposal Request:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste.
-
Provide a complete and accurate description of the waste, including its name and any other components.
-
Signaling Pathway Inhibition by Prolyl Endopeptidase (PREP) Inhibitors
This compound functions as a prolyl endopeptidase (PREP) inhibitor. PREP inhibitors have been shown to affect cellular signaling pathways, such as the IRS1-AKT-mTORC1 pathway, which is crucial for cell survival and proliferation and is often dysregulated in cancer.[2]
Caption: Inhibition of Prolyl Endopeptidase (PREP) by this compound can disrupt the IRS1-AKT-mTORC1 signaling pathway.
References
Essential Safety and Handling Protocols for Kynapcin-28
Disclaimer: As of the latest data, "Kynapcin-28" is not a recognized chemical compound in publicly available scientific literature or safety databases. The following information is a synthesized template based on best practices for handling potent, cytotoxic small molecules in a research and development setting. Researchers must consult their institution's safety office and the specific safety data sheet (SDS) for any compound they handle.
This guide provides essential, immediate safety and logistical information for the handling of the hypothetical potent cytotoxic agent, this compound. It is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Due to its presumed high potency and cytotoxicity, a stringent PPE protocol is mandatory when handling this compound in any form (solid or in solution). The required level of protection depends on the nature of the operation.
Table 1: Required Personal Protective Equipment for this compound
| Operation | Required PPE |
| Handling Solid Compound (e.g., weighing, aliquoting) | - Full-face respirator with P100 (or equivalent) cartridges- Disposable, hooded coverall with taped seams- Double chemical-resistant gloves (e.g., nitrile inner, neoprene outer)- Chemical-resistant boots or shoe covers- Safety goggles (worn under the full-face respirator) |
| Handling Solutions (e.g., dilutions, cell culture application) | - Half-mask respirator with P100 (or equivalent) cartridges- Chemical splash-resistant lab coat or gown- Double chemical-resistant gloves- Safety glasses with side shields or goggles |
| Spill Cleanup | - Self-contained breathing apparatus (SCBA) for large spills- Fully encapsulating chemical protective suit for large spills- Chemical-resistant gloves and boots |
Operational Plan: Standard Protocol for Solution Preparation
This protocol outlines the steps for preparing a 10 mM stock solution of this compound.
Experimental Protocol: Preparation of 10 mM this compound in DMSO
-
Preparation of the Work Area:
-
Ensure all work is conducted within a certified chemical fume hood.
-
Cover the work surface with absorbent, plastic-backed paper.
-
Assemble all necessary equipment (vortexer, pipettes, microcentrifuge tubes, etc.) before handling the compound.
-
-
Donning PPE:
-
Put on all required PPE for handling solutions as specified in Table 1.
-
-
Weighing the Compound:
-
Tare a clean microcentrifuge tube on an analytical balance.
-
Carefully add the desired amount of this compound powder to the tube.
-
Record the exact weight.
-
-
Solubilization:
-
In the chemical fume hood, add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
-
Cap the tube securely.
-
Vortex the solution until the this compound is completely dissolved. A brief sonication may be used if necessary.
-
-
Labeling and Storage:
-
Clearly label the tube with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C or as recommended, protected from light.
-
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
Table 2: Disposal Procedures for this compound Waste
| Waste Type | Disposal Procedure |
| Solid Waste (e.g., contaminated gloves, tubes, paper) | - Place in a dedicated, sealed hazardous waste container lined with a yellow bag.- Label the container clearly as "Cytotoxic Waste". |
| Liquid Waste (e.g., unused solutions, contaminated media) | - Collect in a designated, sealed, and clearly labeled hazardous waste container.- Do not mix with other chemical waste streams unless approved by institutional safety guidelines. |
| Sharps (e.g., contaminated needles, serological pipettes) | - Dispose of immediately in a designated sharps container for cytotoxic waste. |
Visual Workflow and Disposal Diagrams
The following diagrams illustrate the key processes for handling and disposing of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
